Acid Orange 95
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
12217-33-3 |
|---|---|
Molecular Formula |
C14H21NO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Acid Orange 95
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of the disazo dye, Acid Orange 95 (C.I. 24780). Due to a scarcity of publicly available quantitative data for this specific compound, this guide also furnishes detailed experimental protocols for the determination of key physicochemical properties, empowering researchers to generate this data in a laboratory setting.
Core Chemical Identity and Properties
Acid Orange 95 is a synthetic dye characterized as a cherry-red powder.[1][2][3] It belongs to the double azo class of dyes and is primarily utilized in the textile industry for dyeing wool, silk, and polyamide fibers, as well as for leather dyeing.[1][2] Its chemical structure contains two azo groups (-N=N-), which act as chromophores, and sulfonic acid groups that impart water solubility.[1][2]
The fundamental physicochemical properties of Acid Orange 95 are summarized in the table below.
| Property | Value | Source(s) |
| C.I. Name | Acid Orange 95 | [1] |
| C.I. Number | 24780 | [1][4] |
| CAS Number | 12217-33-3 | [1][2] |
| Molecular Formula | C₃₄H₂₈N₄Na₂O₈S₂ | [1][2] |
| Molecular Weight | 730.72 g/mol | [1][2] |
| Appearance | Cherry red powder | [1][2][3] |
| Solubility | Soluble in water | [1][2][3] |
Experimental Protocols for Physicochemical Characterization
The following sections detail standard laboratory procedures to determine the key chemical properties of Acid Orange 95.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.[5][6][7]
Methodology:
-
Sample Preparation: Ensure the Acid Orange 95 sample is completely dry and in a fine powder form.[7]
-
Capillary Tube Loading: Press the open end of a capillary melting point tube into the powdered sample.[5] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]
-
Approximate Melting Point Determination: Set a rapid heating rate (e.g., 4-5°C per minute) to quickly determine an approximate melting range.[8]
-
Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[9] Prepare a new sample and heat at a slower rate (1-2°C per minute) when the temperature is about 15°C below the expected melting point.[8][9]
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a transparent liquid (the end of the melting range).[5]
Determination of UV-Visible Absorption Maximum (λmax)
This protocol outlines the procedure for determining the wavelength of maximum absorbance (λmax) of Acid Orange 95 in a solution using a UV-Vis spectrophotometer.[10][11][12]
Methodology:
-
Solution Preparation: Prepare a dilute stock solution of Acid Orange 95 in deionized water (e.g., 10 µg/mL).[13]
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 350 nm to 700 nm).[11][13]
-
Blanking: Fill a cuvette with deionized water to serve as the blank. Place it in the spectrophotometer and zero the absorbance.[11]
-
Sample Measurement: Rinse and fill a second cuvette with the Acid Orange 95 solution. Place it in the spectrophotometer and run the wavelength scan.[11][13]
-
λmax Determination: The instrument software will generate an absorbance spectrum. The wavelength corresponding to the highest peak in the spectrum is the λmax.[12]
Spectrophotometric Determination of Acid Dissociation Constant (pKa)
This method determines the pKa of an ionizable compound by measuring the change in its UV-Vis absorbance as a function of pH.[14][15][16][17]
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa (e.g., from pH 2 to 12).[14]
-
Sample Preparation: Prepare a stock solution of Acid Orange 95. Add a constant, small volume of this stock solution to a series of volumetric flasks and dilute to the mark with each of the buffer solutions to create solutions of constant dye concentration but varying pH.[15]
-
Spectra Acquisition: Determine the λmax for the fully protonated form (in highly acidic solution) and the fully deprotonated form (in highly basic solution).[17]
-
Absorbance Measurements: Measure the absorbance of each buffered dye solution at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities.[18]
-
Data Analysis: Plot absorbance versus pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoid curve.[15][18] Alternatively, use the Henderson-Hasselbalch equation to calculate the pKa from the absorbance data.[15][17]
Determination of Aqueous Solubility (Flask Method)
This protocol is based on the OECD Guideline 105 for testing of chemicals and describes the shake-flask method for determining the water solubility of a substance.[19][20][21]
Methodology:
-
Equilibration: Add an excess amount of Acid Orange 95 to a known volume of deionized water in a flask. Seal the flask and agitate it at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[20]
-
Phase Separation: Allow the solution to stand at the same constant temperature to let the undissolved solid settle. Centrifuge or filter the solution to separate the saturated aqueous phase from the solid phase.[19]
-
Concentration Analysis: Determine the concentration of Acid Orange 95 in the clear, saturated solution using UV-Vis spectrophotometry (as described in section 2.2), comparing the absorbance to a pre-established calibration curve.[19]
-
Solubility Calculation: The determined concentration is the solubility of Acid Orange 95 in water at the specified temperature.
Summary of Expected Experimental Data
The successful execution of the protocols in Section 2 will yield the following quantitative data for Acid Orange 95.
| Experimental Protocol | Expected Data Output |
| Melting Point Determination | A temperature range (°C) over which the solid dye transitions to a liquid. |
| UV-Vis λmax Determination | The specific wavelength (nm) at which the dye exhibits maximum light absorbance. |
| pKa Determination | The pH value at which the protonated and deprotonated forms of the dye are present in equal concentrations. |
| Aqueous Solubility Determination | The saturation concentration of the dye in water at a specified temperature (e.g., in g/L or mg/mL). |
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described.
Caption: General workflow for the physicochemical characterization of Acid Orange 95.
Caption: Detailed workflow for determining the aqueous solubility of Acid Orange 95.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Acid Orange 95 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 3. China Acid Orange 95 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 4. Ebest Orange GSN - Acid Orange 95 CI 24780 - Buy Online [fastcolours.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. westlab.com [westlab.com]
- 8. jk-sci.com [jk-sci.com]
- 9. thinksrs.com [thinksrs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pennwest.edu [pennwest.edu]
- 12. science.valenciacollege.edu [science.valenciacollege.edu]
- 13. benchchem.com [benchchem.com]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hi-tec.tripod.com [hi-tec.tripod.com]
- 16. questjournals.org [questjournals.org]
- 17. egyankosh.ac.in [egyankosh.ac.in]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. filab.fr [filab.fr]
- 20. oecd.org [oecd.org]
- 21. Water Solubility | Scymaris [scymaris.com]
An In-depth Technical Guide to Acid Orange 95 (CAS 12217-33-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid Orange 95, a synthetic dye with applications in various industrial and scientific fields. This document collates available data on its physicochemical properties, synthesis, and potential applications, with a focus on presenting quantitative information in a structured format. Detailed methodologies for its synthesis and a general protocol for its potential use in histological staining are also provided.
Chemical and Physical Properties
Acid Orange 95, identified by the CAS number 12217-33-3, is a bis-azo dye known for its vibrant orange-red hue. Its chemical structure, containing two azo groups ( -N=N- ) as chromophores, is responsible for its color. The presence of sulfonate groups imparts water solubility, a key characteristic for its application in aqueous dyeing processes.
Table 1: Physicochemical Properties of Acid Orange 95
| Property | Value | Reference(s) |
| CAS Number | 12217-33-3 | |
| C.I. Name | Acid Orange 95 | |
| C.I. Number | 24780 | |
| Molecular Formula | C₃₄H₂₈N₄Na₂O₈S₂ | |
| Molecular Weight | 730.72 g/mol | |
| Appearance | Cherry red powder | |
| Solubility | Soluble in water. |
Table 2: Spectral Properties of Acid Orange 95
| Parameter | Value | Reference(s) |
| UV-Vis Absorption Maximum (λmax) | Data not available | |
| Molar Extinction Coefficient (ε) | Data not available |
Note: While specific spectral data for Acid Orange 95 is not available, related azo dyes such as Acid Orange 7 exhibit a maximum absorption wavelength (λmax) around 484 nm.
Synthesis of Acid Orange 95
The synthesis of Acid Orange 95 is a multi-step process involving diazotization and coupling reactions. The primary starting material is 1,1-Bis(4-aminophenyl)cyclohexane, which undergoes a double nitriding reaction. The resulting diazonium salt is then coupled with 7-Hydroxynaphthalene-1,3-disulfonic acid and phenol to produce the final dye molecule.
Experimental Protocol: Synthesis of Acid Orange 95
The following is a generalized laboratory-scale protocol for the synthesis of Acid Orange 95, based on the known reactions for similar bis-azo dyes.
Materials:
-
1,1-Bis(4-aminophenyl)cyclohexane
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
7-Hydroxynaphthalene-1,3-disulfonic acid
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
Deionized water
-
Stirring apparatus
-
Beakers and flasks
Procedure:
-
Diazotization: a. Dissolve a molar equivalent of 1,1-Bis(4-aminophenyl)cyclohexane in a dilute solution of hydrochloric acid. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C. d. Stir the mixture for 30-60 minutes to ensure complete formation of the bis-diazonium salt.
-
Coupling: a. In a separate vessel, dissolve a molar equivalent of 7-Hydroxynaphthalene-1,3-disulfonic acid in an alkaline solution (e.g., sodium hydroxide solution). b. In another vessel, dissolve a molar equivalent of phenol in an alkaline solution. c. Slowly add the bis-diazonium salt solution from step 1d to the alkaline solution of 7-Hydroxynaphthalene-1,3-disulfonic acid, followed by the addition of the alkaline phenol solution, while maintaining a low temperature (0-5 °C) and constant stirring. d. The coupling reaction is typically rapid, indicated by the formation of the colored dye. e. Continue stirring for a few hours to ensure the reaction goes to completion.
-
Isolation and Purification: a. The dye can be precipitated from the reaction mixture by adding a salt, such as sodium chloride ("salting out"). b. The precipitate is then collected by filtration. c. The crude dye can be purified by recrystallization from a suitable solvent, such as a water-ethanol mixture. d. Dry the purified dye in a vacuum oven.
Caption: Synthesis workflow for Acid Orange 95.
Applications
Acid Orange 95 is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides. It is also used in the dyeing of leather. Its potential application as a biological stain has been noted, likely due to its affinity for proteinaceous structures within cells and tissues.
General Protocol for Histological Staining
While a specific, validated protocol for the use of Acid Orange 95 in histological staining is not widely documented, a general procedure can be extrapolated based on the properties of acid dyes. This protocol would be suitable for staining cytoplasm and connective tissues.
Materials:
-
Acid Orange 95 staining solution (e.g., 1% w/v in aqueous solution, with 1% acetic acid)
-
Deparaffinized and rehydrated tissue sections on microscope slides
-
Hematoxylin solution (for counterstaining nuclei)
-
Differentiating solution (e.g., acid-alcohol)
-
Bluing agent (e.g., Scott's tap water substitute)
-
Dehydrating alcohols (e.g., 70%, 95%, 100% ethanol)
-
Clearing agent (e.g., xylene)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin wax, followed by a graded series of alcohols to rehydrate the tissue sections.
-
Nuclear Counterstaining: Stain with hematoxylin for an appropriate time, then rinse.
-
Differentiation and Bluing: Differentiate with acid-alcohol to remove excess hematoxylin, then "blue" the nuclei in a suitable agent.
-
Cytoplasmic Staining: Immerse slides in the Acid Orange 95 staining solution. The optimal staining time will need to be determined empirically but may range from 30 seconds to 5 minutes.
-
Rinsing: Briefly rinse in a weak acetic acid solution to remove excess stain.
-
Dehydration and Clearing: Dehydrate the sections through a graded series of alcohols, and then clear in xylene.
-
Mounting: Mount a coverslip onto the slide using a compatible mounting medium.
Caption: General workflow for histological staining.
Toxicological and Safety Information
The toxicological properties of Acid Orange 95 have not been extensively investigated. However, as with many azo dyes, it should be handled with care. The material is considered an irritant to the eyes, skin, and mucous membranes. Mutagenicity data has been reported, but comprehensive carcinogenicity data is not available. It is important to note that some azo dyes can be metabolized to aromatic amines, a class of compounds that includes known carcinogens.
Table 3: Toxicological and Safety Data
| Parameter | Information | Reference(s) |
| Acute Toxicity | May be harmful by inhalation, ingestion, or skin absorption. | |
| Irritation | Causes eye and skin irritation. Irritating to mucous membranes and upper respiratory tract. | |
| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | |
| Mutagenicity | Mutagenicity data reported. | |
| LD50 | Data not available |
Handling and Storage:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed.
Signaling Pathways
A thorough review of the scientific literature did not yield any information on specific signaling pathways that are directly modulated by or are the subject of study using Acid Orange 95. The research focus on this compound has been primarily on its application as a dye rather than its biological or pharmacological effects at the cellular signaling level.
Conclusion
Acid Orange 95 is a well-established bis-azo dye with significant industrial applications, particularly in the textile and leather industries. While its physicochemical properties are generally described, there is a notable lack of detailed quantitative data, such as its molar extinction coefficient and specific solubility values, in the public domain. Its potential as a biological stain is recognized, though specific protocols have yet to be widely published. The toxicological profile is incomplete, and further research is warranted to fully characterize its safety. Currently, there is no evidence to suggest its involvement in or use for the study of specific cellular signaling pathways. This guide provides a foundational understanding of Acid Orange 95 for the scientific community and highlights areas where further research is needed to expand its potential applications in research and development.
An In-depth Technical Guide to Acid Orange 95 (Orange GSN) for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid Orange 95 (C.I. 24780), a double azo dye also known by its common synonym, Orange GSN. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound. It is important to note that while extensive data exists for its industrial applications in dyeing textiles and leather, detailed experimental protocols and in-depth biological studies specifically on Acid Orange 95 are limited in publicly available scientific literature. This guide, therefore, includes both specific information on Acid Orange 95 and generalized experimental protocols applicable to the analysis and toxicological assessment of azo dyes.
Chemical Identity and Synonyms
Acid Orange 95 is a water-soluble, red-light orange dye.[1] It is classified as a double azo dye due to the presence of two azo groups (-N=N-) in its structure.[1] A comprehensive list of its identifiers and synonyms is provided below for clear identification and literature searching.
Table 1: Synonyms and Chemical Identifiers for Acid Orange 95
| Identifier Type | Value |
| Common Name | Acid Orange 95 |
| Synonyms | Orange GSN, Weak Acid Orange GSN, Polar Orange GSN, Derma Orange GN, Tracid Orange GSN, Sulfonine Orange GSN, Chuganol Milling Orange GSN[2] |
| C.I. Name | C.I. Acid Orange 95[1] |
| C.I. Number | 24780[1] |
| CAS Registry Number | 12217-33-3[1][2] |
| Molecular Formula | C₃₄H₂₈N₄Na₂O₈S₂[1][3] |
| Molecular Weight | 730.72 g/mol [1][3] |
Physicochemical and Toxicological Data
Quantitative data on the physicochemical and toxicological properties of Acid Orange 95 are not extensively reported in peer-reviewed literature. The available information is summarized below.
Table 2: Physicochemical and Toxicological Properties of Acid Orange 95
| Property | Value/Information |
| Appearance | Cherry red powder[1][4] |
| Solubility | Soluble in water[1][4] |
| Acute Oral Toxicity (LD50) | Not listed/not thoroughly investigated.[5] General information for azo dyes suggests a majority have LD50 values between 250-2,000 mg/kg body weight.[6] |
| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[5] |
| Mutagenicity | Mutagenicity data has been reported, but specific details are not readily available.[5] |
| Stability | Stable under normal temperatures and pressures. Incompatible with strong oxidizing and reducing agents.[5] |
| Hazardous Decomposition | May produce irritating and toxic fumes and gases upon decomposition.[5] |
Synthesis and Manufacturing
The synthesis of Acid Orange 95 involves a multi-step chemical process. A general overview of the manufacturing method is provided below.
Manufacturing Process Overview
The synthesis of Acid Orange 95 is achieved through the double nitriding of 1,1-Bis(4-aminophenyl)cyclohexane.[1][3] This intermediate is then coupled with 7-Hydroxynaphthalene-1,3-disulfonic acid and phenol to form the final dye molecule.[1][3]
Experimental Protocols
Due to the scarcity of published research specifically utilizing Acid Orange 95, this section provides detailed, generalized protocols for the analysis and toxicological assessment of azo dyes. These methods are standard in the field and can be adapted for Acid Orange 95.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of an azo dye in a solution, which is a fundamental step for any experimental work.
Objective: To determine the concentration of an azo dye in an aqueous sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode-Array Detector (DAD)
-
C18 reverse-phase HPLC column
-
Mobile phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.8)
-
Mobile phase B: Acetonitrile or Methanol
-
Azo dye standard of known purity
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of the azo dye (e.g., 1000 mg/L) in deionized water. From this stock, prepare a series of calibration standards by serial dilution (e.g., 0.1, 1, 5, 10, 25, 50 mg/L).
-
Sample Preparation: Dilute the unknown sample to fall within the calibration range. Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Establish a mobile phase gradient (e.g., starting with 95% A and 5% B, ramping to 100% B over 15 minutes).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detector to monitor at the maximum absorbance wavelength (λmax) of the dye.
-
-
Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the unknown samples and determine their concentration from the calibration curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a framework for assessing the potential cytotoxicity of an azo dye on a mammalian cell line.
Objective: To determine the concentration at which an azo dye reduces the viability of cultured cells by 50% (IC50).
Materials:
-
Mammalian cell line (e.g., HepG2 for liver toxicity, HaCaT for skin)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Azo dye stock solution, sterile-filtered
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the azo dye in a cell culture medium. Replace the medium in the wells with the dye solutions at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will metabolize MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against dye concentration and determine the IC50 value.
Metabolism and Biodegradation
Azo dyes, in general, can be metabolized by various organisms, which is a critical consideration for toxicology and environmental fate.
General Metabolic Pathway of Azo Dyes
The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). This process is often carried out by azoreductase enzymes found in liver cells and intestinal microorganisms. This cleavage breaks the dye molecule into smaller aromatic amines, which may be more or less toxic than the parent compound. These aromatic amines can then undergo further phase I (e.g., oxidation, hydrolysis) and phase II (e.g., conjugation) metabolic reactions before excretion.
Environmental Fate and Biodegradation
The environmental fate of azo dyes like Acid Orange 95 is a significant concern. Due to their chemical stability, they can be persistent in the environment. Biodegradation can occur under specific conditions, often initiated by anaerobic reductive cleavage of the azo bond by bacteria in sediments and wastewater treatment systems. The resulting aromatic amines may then be degraded aerobically. The complete mineralization of these dyes in the environment is often a slow, multi-step process involving different microbial communities.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. 12217-33-3 CAS Manufactory [m.chemicalbook.com]
- 3. Acid Orange 95 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 4. Acid Orange 95 - Weak Acid Orange GSN - Acid Orange GSN from Emperor Chem [emperordye.com]
- 5. emperordye.com [emperordye.com]
- 6. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
Molecular structure of C.I. Acid Orange 95
An In-depth Technical Guide on the Molecular Structure of C.I. Acid Orange 95
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and analysis of C.I. Acid Orange 95. The information is intended for researchers, scientists, and professionals in drug development and related fields who may utilize this compound in their studies.
Chemical Identity and Properties
C.I. Acid Orange 95 is a double azo dye, characterized by the presence of two azo groups (-N=N-) which act as chromophores, responsible for its orange color.[1][2] Its chemical structure includes sulfonic acid groups, which impart water solubility and allow it to function as an acid dye, primarily for protein fibers like wool and silk, as well as polyamides.[1][2][3]
Quantitative Data Summary
The key chemical and physical properties of C.I. Acid Orange 95 are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| C.I. Name | Acid Orange 95, 24780 | [1][4][5] |
| CAS Number | 12217-33-3 | [1][2][5][6] |
| Molecular Formula | C₃₄H₂₈N₄Na₂O₈S₂ | [1][2][4][6] |
| Molecular Weight | 730.72 g/mol | [1][2][4][6] |
| Chemical Class | Double Azo Dye | [1][2][6] |
| IUPAC Name (Derived) | disodium;4-hydroxy-3-[[4-[4-[(E)-[4-hydroxy-3-(sulfonatomethyl)phenyl]diazenyl]cyclohexyl]phenyl]diazenyl]-5-(sulfonatomethyl)naphthalene-1-sulfonate | [2] |
| Appearance | Cherry red powder | [1][4][5] |
| Solubility | Soluble in water | [1][4][5] |
Molecular Structure
The molecular structure of C.I. Acid Orange 95 is complex, featuring a central 1,1-bis(4-aminophenyl)cyclohexane moiety that is diazotized and coupled with two different aromatic compounds: 7-Hydroxynaphthalene-1,3-disulfonic acid and phenol.[1][5][6]
Caption: .
Synthesis and Experimental Protocols
The synthesis of C.I. Acid Orange 95 is a multi-step process involving diazotization and coupling reactions.[1][5][6] Below is a representative experimental protocol based on established chemical principles for the synthesis of azo dyes.
Synthesis Workflow
The overall workflow for the synthesis of C.I. Acid Orange 95 can be visualized as follows:
Caption: Synthesis workflow for C.I. Acid Orange 95.
Step-by-Step Experimental Protocol
Step 1: Tetrazotization of 1,1-Bis(4-aminophenyl)cyclohexane
-
A solution of 1,1-Bis(4-aminophenyl)cyclohexane is prepared in dilute hydrochloric acid.
-
The solution is cooled to 0-5°C in an ice bath with constant stirring.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution, maintaining the temperature below 5°C. The addition is continued until a slight excess of nitrous acid is detected (using starch-iodide paper).[7]
-
The resulting mixture, containing the tetrazonium salt, is stirred for an additional 30 minutes at 0-5°C and used immediately in the subsequent coupling reactions.[7]
Step 2: Coupling Reactions
-
First Coupling: A solution of 7-Hydroxynaphthalene-1,3-disulfonic acid is prepared in an alkaline medium (e.g., sodium carbonate solution) and cooled to 0-5°C.
-
Half of the tetrazonium salt solution from Step 1 is slowly added to the cooled 7-Hydroxynaphthalene-1,3-disulfonic acid solution with vigorous stirring. The pH is maintained in the alkaline range to facilitate the coupling reaction.
-
Second Coupling: A solution of phenol is prepared in an alkaline medium (e.g., sodium hydroxide solution) and cooled to 0-5°C.
-
The remaining half of the tetrazonium salt solution is added to the cooled phenol solution, again maintaining alkaline conditions and a low temperature.
Step 3: Isolation and Purification
-
The solutions from the two coupling reactions are combined.
-
The dye is precipitated from the reaction mixture by the addition of sodium chloride ("salting out").
-
The precipitated dye is collected by filtration.
-
The filter cake is washed with a saturated sodium chloride solution to remove impurities.
-
The purified dye is dried in an oven at a suitable temperature (e.g., 80-100°C) to yield the final product as a powder.
Analytical Methods
The characterization and quantification of C.I. Acid Orange 95 can be performed using various analytical techniques, primarily spectroscopic methods.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the absorption characteristics of the dye.[2] A solution of the dye is prepared in a suitable solvent (e.g., water), and its absorbance is measured across the UV-visible range. The wavelength of maximum absorbance (λmax) is a key characteristic. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations, following Beer-Lambert law.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule. A sample of the solid dye is typically mixed with potassium bromide (KBr) to form a pellet, which is then analyzed. The resulting spectrum will show characteristic absorption bands corresponding to:
-
O-H stretching from the hydroxyl groups.
-
N=N stretching of the azo groups.
-
S=O stretching from the sulfonate groups.
-
C-H stretching and bending from the aromatic and aliphatic parts of the molecule.
-
C=C stretching from the aromatic rings.
This technique is crucial for confirming the chemical structure of the synthesized compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Buy Acid Orange 95 (EVT-1514677) | 12217-33-3 [evitachem.com]
- 3. Diazotization Reaction Mechanism [unacademy.com]
- 4. Acid Orange 95 - Weak Acid Orange GSN - Acid Orange GSN from Emperor Chem [emperordye.com]
- 5. China Acid Orange 95 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 6. Acid Orange 95 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 7. pharmdguru.com [pharmdguru.com]
Technical Guide: Absorption Spectrum of Acid Orange 95
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the key spectral properties of Acid Orange 95. It is important to note that the absorption maximum (λmax) and molar absorptivity (ε) can vary slightly depending on the solvent and pH of the solution.
| Parameter | Value | Solvent/Conditions |
| Chemical Name | C.I. Acid Orange 95 | - |
| C.I. Number | 24780 | - |
| CAS Number | 12217-33-3 | - |
| Molecular Formula | C₃₄H₂₈N₄Na₂O₈S₂ | - |
| Molecular Weight | 730.72 g/mol | - |
| Absorption Maximum (λmax) | Data not available in cited literature | Typically determined in distilled water or a suitable buffer. |
| Molar Absorptivity (ε) | Data not available in cited literature | Units: M⁻¹cm⁻¹ |
Note: Extensive searches of publicly available scientific literature did not yield specific values for the absorption maximum and molar absorptivity of Acid Orange 95. The determination of these parameters requires experimental analysis as outlined in the protocol below.
Experimental Protocol: Determination of Absorption Spectrum
This section details the methodology for determining the absorption spectrum and quantitative spectral characteristics of Acid Orange 95 using UV-Visible spectrophotometry.
2.1. Principle
UV-Visible spectrophotometry measures the absorbance of light by a substance as a function of wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship is fundamental for quantitative analysis.
2.2. Materials and Equipment
-
Acid Orange 95: Analytical grade powder.
-
Solvent: High-purity distilled or deionized water. Other solvents can be used depending on the experimental requirements, but their UV cutoff wavelengths must be considered.
-
Spectrophotometer: A calibrated double-beam UV-Visible spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.
-
Quartz Cuvettes: Matched pair with a 1 cm path length.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.
-
Analytical Balance: For precise weighing of the dye.
-
pH Meter: For pH-dependent studies.
2.3. Procedure
2.3.1. Preparation of Stock Solution
-
Accurately weigh a precise amount (e.g., 10 mg) of Acid Orange 95 powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., distilled water) to dissolve the dye completely. Gentle warming or sonication may be used if necessary.
-
Once dissolved, dilute the solution to the 100 mL mark with the solvent. This creates a stock solution of known concentration (e.g., 100 µg/mL).
2.3.2. Preparation of Working Standards
-
Prepare a series of working standards by making serial dilutions of the stock solution using volumetric glassware.
-
The concentration range of the working standards should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
2.3.3. Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Fill one cuvette with the solvent to be used as a blank. Fill the other cuvette with the most concentrated working standard.
-
Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of the spectrophotometer.
-
Perform a baseline correction or "auto-zero" with the blank.
-
Acquire the absorption spectrum of the working standard. The wavelength at which the maximum absorbance is observed is the λmax.
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Measure the absorbance of all the prepared working standards, starting from the least concentrated.
-
Rinse the sample cuvette with the next standard before filling it.
2.4. Data Analysis
-
Determination of λmax: The absorption spectrum will show one or more peaks. The wavelength corresponding to the highest peak in the visible region is the λmax.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the working standards. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
-
Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the calibration curve using the Beer-Lambert law equation: A = εbc, where:
-
A is the absorbance
-
ε is the molar absorptivity (M⁻¹cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the molar concentration of the dye (mol/L)
The slope of the calibration curve will be equal to εb. Since b is 1 cm, the slope is equal to the molar absorptivity.
-
Signaling Pathways and Experimental Workflows
3.1. Experimental Workflow for Absorption Spectrum Determination
The following diagram illustrates the logical flow of the experimental procedure for determining the absorption spectrum of Acid Orange 95.
Caption: Experimental workflow for determining the absorption spectrum of Acid Orange 95.
The Toxicity of Acid Orange 95: An In-depth Technical Review
General Safety and Hazards
Acid Orange 95 is an anionic azo dye used in the textile and leather industries. General safety information suggests that while it may not be acutely toxic under normal conditions of use, precautions are necessary to avoid potential irritation and long-term health effects. Some sources indicate that Acid Orange 95 can cause serious eye irritation and is toxic to aquatic life with long-lasting effects. As with many azo dyes, there is a potential for carcinogenic effects, though specific studies on Acid Orange 95 are not publicly accessible.
Quantitative Toxicological Data
A thorough search for quantitative toxicological data for Acid Orange 95 yielded no specific values for key toxicological endpoints. The following table summarizes the lack of available data for this specific substance.
| Toxicological Endpoint | Value for Acid Orange 95 | Data Source |
| Acute Oral Toxicity (LD50) | Not Available | - |
| Acute Dermal Toxicity (LD50) | Not Available | - |
| Acute Inhalation Toxicity (LC50) | Not Available | - |
| No-Observed-Adverse-Effect Level (NOAEL) | Not Available | - |
| Lowest-Observed-Adverse-Effect Level (LOAEL) | Not Available | - |
It is important to note that the absence of data does not equate to the absence of hazard. In the absence of specific data for Acid Orange 95, a precautionary approach should be taken, considering the potential hazards associated with other structurally related azo dyes.
Genotoxicity and Carcinogenicity
No specific genotoxicity or carcinogenicity studies for Acid Orange 95 were identified in the public domain. Azo dyes as a class have been scrutinized for their potential to be metabolized to aromatic amines, some of which are known carcinogens. However, without specific testing of Acid Orange 95, its genotoxic and carcinogenic potential remains uncharacterized.
Aquatic Toxicity
There are indications that Acid Orange 95 is "toxic to aquatic life with long lasting effects." However, specific quantitative data from standardized ecotoxicity tests, such as LC50 (lethal concentration for 50% of organisms) or EC50 (effective concentration for 50% of organisms) for relevant aquatic species, were not found.
Experimental Protocols and Signaling Pathways
Due to the lack of publicly available primary research studies on the toxicology of Acid Orange 95, no detailed experimental protocols or elucidated signaling pathways related to its potential toxicity can be provided.
Logical Relationship: Data Gap Analysis
The following diagram illustrates the current state of toxicological knowledge for Acid Orange 95, highlighting the significant data gaps.
Caption: Availability of toxicological data for Acid Orange 95.
Conclusion for Researchers and Drug Development Professionals
The significant lack of publicly available, in-depth toxicological data for Acid Orange 95 presents a challenge for a comprehensive risk assessment. For researchers, scientists, and drug development professionals, this data gap underscores the need for caution when handling this substance. Any application of Acid Orange 95 where human or environmental exposure is possible should be approached with a thorough understanding of the potential hazards associated with azo dyes in general. Further toxicological studies, including acute and chronic toxicity, genotoxicity, carcinogenicity, and ecotoxicity, are necessary to establish a complete safety profile for Acid Orange 95. In the absence of such data, the use of well-characterized and less hazardous alternatives should be considered.
Difference between Acid Orange 95 and Acid Orange 10
An In-depth Technical Guide to the Core Differences Between Acid Orange 95 and Acid Orange 10
Introduction
Acid Orange 95 and Acid Orange 10 (also known as Orange G) are both synthetic azo dyes belonging to the acid dye category. These dyes are characterized by their sulfonic acid groups, which render them water-soluble and allow them to form ionic bonds with cationic groups in substrates like wool, silk, polyamide, and certain biological tissues. While both are used in textile dyeing, printing, and as biological stains, their chemical structures, properties, and specific applications differ significantly. This guide provides a detailed comparison of their chemical nature, quantitative properties, synthesis, and toxicological profiles for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The most fundamental difference between Acid Orange 10 and Acid Orange 95 lies in their core structure. Acid Orange 10 is a monoazo dye, containing a single azo linkage (-N=N-). In contrast, Acid Orange 95 is a disazo (or double azo) dye, possessing two azo linkages.[1][2] This structural variance directly influences their molecular weight, color, and interaction with various substrates.
The key physicochemical properties are summarized for direct comparison in the table below.
| Property | Acid Orange 95 | Acid Orange 10 (Orange G) |
| C.I. Name | Acid Orange 95 | Acid Orange 10 |
| C.I. Number | 24780 | 16230[3] |
| CAS Number | 12217-33-3[1] | 1936-15-8[2] |
| Chemical Class | Double Azo[1][4] | Single Azo[2][3] |
| Molecular Formula | C₃₄H₂₈N₄Na₂O₈S₂[1][4] | C₁₆H₁₀N₂Na₂O₇S₂[2][5] |
| Molecular Weight | 730.72 g/mol [1][4] | 452.37 g/mol [2][6] |
| Appearance | Cherry red powder[1][7] | Bright orange powder/crystals[6][8] |
| λmax | Not Available | 475 nm[9] |
| pKa | Not Available | 12.8 (at 25°C)[9] |
| Water Solubility | Soluble[1][7] | 5 g/100 mL (20°C); 50-100 mg/mL[5][9] |
| Ethanol Solubility | Not Available | Slightly soluble (golden orange)[8][9] |
Applications
While both dyes are used on similar substrates, their performance and specific uses can vary.
-
Acid Orange 95 : Primarily used for dyeing and printing on wool, silk, and polyamide fiber fabrics.[1][7] It is also utilized in leather dyeing.[4][7] The color is described as a red-light orange.[1][10]
-
Acid Orange 10 : Has a broader range of well-documented applications. In addition to dyeing silk, wool, paper, and wood, it is a prominent biological stain.[8][9][11] It is a major component of the Papanicolaou stain for cervical cytology and is used in Masson's trichrome stain to color cytoplasm and muscle cells.[8][11] It can also stain mature bone orange and identify growth hormone-secreting cells in the pituitary gland.[11]
Experimental Protocols
Synthesis Methodology
The synthesis of azo dyes typically involves two main steps: diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling component (e.g., a phenol or naphthol derivative).
4.1.1 Synthesis of Acid Orange 10
The synthesis of Acid Orange 10 involves the diazotization of aniline, which is then coupled to 7-Hydroxynaphthalene-1,3-disulfonic acid (G-acid).[2][8]
-
Step 1: Diazotization of Aniline. Aniline is dissolved in hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Step 2: Coupling. The diazonium salt solution is then slowly added to a cooled, alkaline solution of 7-Hydroxynaphthalene-1,3-disulfonic acid. The coupling reaction occurs to form the monoazo dye structure. The product is then typically salted out, filtered, and dried.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Acid Orange 10 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 4. Acid Orange 95 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 5. C.I. Acid Orange 10 | C16H10N2Na2O7S2 | CID 16015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cncolorchem.com [cncolorchem.com]
- 7. Acid Orange 95 - Weak Acid Orange GSN - Acid Orange GSN from Emperor Chem [emperordye.com]
- 8. Acid Orange 10 | 1936-15-8 [chemicalbook.com]
- 9. Acid Orange 10 Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. China Acid Orange 95 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 11. gspchem.com [gspchem.com]
The Ascendant Role of Double Azo Dyes in Modern Research and Drug Development: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning applications of double azo dyes. This document details their utility in cutting-edge fields such as photodynamic therapy, enzyme inhibition, and advanced sensing technologies, supported by experimental data and detailed protocols.
Double azo dyes, characterized by the presence of two azo (-N=N-) functional groups, have emerged from their traditional roles in the textile industry to become pivotal tools in biomedical research and materials science. Their unique photochemical properties, including their ability to undergo reversible photoisomerization and act as potent chromophores, have paved the way for innovative applications in diagnostics and therapeutics. This guide provides an in-depth exploration of these applications, with a focus on their practical implementation in a research setting.
Therapeutic Applications: Photodynamic Therapy
Double azo dyes are increasingly being investigated as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment that utilizes light to activate a photosensitizing agent, leading to the generation of cytotoxic reactive oxygen species (ROS) in tumor cells.[1][2] Azo-containing cyclized-cyanine derivatives, for instance, have demonstrated significant ROS-generating capabilities under physiological conditions with negligible dark toxicity.[1][2] These dyes can be activated by two-photon excitation, allowing for deeper tissue penetration and greater spatial selectivity in targeting tumors.[3][4]
The mechanism of action in PDT can proceed through two primary pathways, both initiated by the excitation of the photosensitizer (in this case, the double azo dye) from its ground state to an excited triplet state upon light absorption.
-
Type I PDT: The excited photosensitizer reacts directly with a substrate molecule, transferring an electron or a hydrogen atom to form radicals. These radicals then react with molecular oxygen to produce ROS such as superoxide anions, hydrogen peroxide, and hydroxyl radicals.[1]
-
Type II PDT: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[4]
The generated ROS induce cellular damage, leading to apoptosis, necrosis, and vascular shutdown within the tumor microenvironment.[1] The activation of these cell death pathways is a key therapeutic outcome of PDT. Furthermore, PDT-induced ROS can trigger cellular stress responses and survival pathways mediated by transcription factors like AP-1, NRF2, HIF-1, and NF-κB.[1]
Drug Development: Enzyme Inhibition
Specific double azo dyes have been identified as potent inhibitors of various enzymes, making them valuable candidates for drug development.[5][6] Their mechanism of action often involves binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the catalytic reaction. This inhibitory activity is being explored for various therapeutic targets.
For example, certain azo dyes have shown inhibitory potential against chorismate synthase, a key enzyme in the shikimate pathway of pathogenic fungi, which is a promising target for antifungal agents.[5] The binding affinity and inhibitory constants (Kᵢ and IC₅₀) of these dyes are crucial parameters in assessing their therapeutic potential.
Advanced Diagnostics: Sensing and Bioimaging
The chromogenic nature of double azo dyes makes them excellent candidates for the development of colorimetric and fluorescent sensors for a variety of analytes, including metal ions and biological molecules.[7][8][9] The interaction of the azo dye with the target analyte can lead to a discernible change in its absorption or fluorescence spectrum, allowing for qualitative and quantitative detection.[7]
For instance, bis-azo dyes have been designed as selective chemosensors for the detection of Cu²⁺, Sn²⁺, and Al³⁺ ions in aqueous solutions.[8][9] The coordination of the metal ion with the azo dye molecule alters its electronic properties, resulting in a color change that can be detected by the naked eye or with a spectrophotometer.[7] This principle is also being applied in the development of biosensors for imaging hypoxia-like conditions in living cells, where the reductive cleavage of the azo bond by azoreductases leads to a fluorescent signal.
Experimental Protocols
Protocol 1: General Synthesis of a Bis-Azo Dye
This protocol outlines a typical two-step diazotization and coupling reaction for the synthesis of a bis-azo dye.[10][11]
Materials:
-
Aromatic diamine (e.g., 4,4'-diaminobiphenyl)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Coupling agent (e.g., 2-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol
Procedure:
Step 1: Tetrazotization of the Aromatic Diamine
-
Dissolve the aromatic diamine (1 equivalent) in dilute hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (2 equivalents) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the bis-diazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (2 equivalents) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold bis-diazonium salt solution from Step 1 to the coupling agent solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
The precipitated bis-azo dye is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol.
Protocol 2: In Vitro Photodynamic Therapy Assay
This protocol describes a method to evaluate the photocytotoxicity of a double azo dye on a cancer cell line.[12][13][14]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Double azo dye photosensitizer
-
Phosphate-buffered saline (PBS)
-
Light source with appropriate wavelength for dye excitation
-
96-well plates
-
MTT assay kit for cell viability assessment
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the double azo dye in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the azo dye. Include a control group with no dye.
-
Incubate the cells with the dye for a predetermined period (e.g., 4-24 hours) in the dark.
-
After incubation, wash the cells with PBS to remove the excess dye.
-
Add fresh culture medium to each well.
-
Expose the cells to a specific wavelength of light for a defined duration to activate the photosensitizer. Keep a set of plates in the dark as a control for dark toxicity.
-
Incubate the plates for another 24-48 hours.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each concentration and light condition to determine the photocytotoxicity of the dye.
Protocol 3: Enzyme Inhibition Assay
This protocol provides a general method for determining the inhibitory effect of a double azo dye on a specific enzyme.[5][15]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Double azo dye inhibitor
-
Buffer solution at the optimal pH for the enzyme
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the double azo dye inhibitor in the buffer solution.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Further kinetic studies can be performed by varying the substrate concentration to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Quantitative Data Summary
The following tables summarize key quantitative data for various double azo dyes in different research applications.
Table 1: Photophysical and Photodynamic Properties of Selected Double Azo Dyes
| Dye | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reactive Oxygen Species (ROS) | Application | Reference |
| (E,E)-m-1 | ~350, ~440 | Not specified | Not specified | Photoisomerization studies | [16] |
| (E,E)-p-1 | ~380, ~500 | Not specified | Not specified | Photoisomerization studies | [16] |
| ACC1 | Not specified | Not specified | Type I | Two-Photon PDT | [1] |
| ACC2 | Not specified | Not specified | Type I | Two-Photon PDT | [1] |
Table 2: Enzyme Inhibition Data for Selected Azo Dyes
| Dye | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition | Reference |
| PH011669 | Chorismate Synthase (PbCS) | 10 ± 1 | 1.1 ± 0.1 (Kd) | Not specified | [5] |
| CaCS02 | Chorismate Synthase (PbCS) | 29 ± 3 | 20 (Kd) | Not specified | [5] |
| CP1 | Chorismate Synthase (PbCS) | 47 ± 5 | 64 ± 1 (Kd) | Not specified | [5] |
Table 3: Performance of Azo Dye-Based Sensors
| Sensor (Azo Dye) | Analyte | Detection Limit | Linear Range | Method | Reference |
| S9b | Pb²⁺ | 1.55 µg mL⁻¹ | 3.90–9.36 µg mL⁻¹ | Colorimetric | [17] |
| TPN1 | Cu²⁺, Sn²⁺, Al³⁺ | Not specified | Not specified | Colorimetric | [8][9] |
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: PDT-Induced Cellular Signaling
Caption: PDT signaling cascade initiated by a double azo dye.
Diagram 2: Workflow for Azo Dye-Based Colorimetric Sensing
Caption: Experimental workflow for colorimetric sensing.
Diagram 3: Enzyme Inhibition by a Double Azo Dye
Caption: Competitive enzyme inhibition by a double azo dye.
References
- 1. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy pathways activated in response to PDT contribute to cell resistance against ROS damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. cuhk.edu.hk [cuhk.edu.hk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Photochemical and electronic properties of conjugated bis(azo) compounds: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new azo dye for colorimetric determination of lead( ii ) ions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02486B [pubs.rsc.org]
Methodological & Application
Application Note: Evaluating Acid Orange 95 as a Potential pH Indicator for Non-Aqueous Titrations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-aqueous titrations are a cornerstone of pharmaceutical and chemical analysis, enabling the accurate quantification of weakly acidic or basic substances that are insoluble in water or provide poor endpoints in aqueous media. The success of these titrations hinges on the appropriate selection of a non-aqueous solvent and a suitable indicator to visually determine the endpoint. While indicators such as crystal violet and methyl red are well-established, the exploration of new indicators can offer advantages in terms of sharper endpoints, different color transitions, or improved stability in specific solvent systems.
Azo dyes, characterized by the –N=N– functional group, are a prominent class of organic compounds known for their vibrant colors and their use as pH indicators in aqueous solutions. Their color is a result of an extensive system of delocalized π-electrons, and changes in the chemical environment, such as protonation or deprotonation, can alter this electronic structure, leading to a visible color change.[1][2] This property suggests their potential applicability in non-aqueous systems.
This application note explores the theoretical basis and provides a general protocol for evaluating the azo dye Acid Orange 95 as a potential pH indicator in non-aqueous acid-base titrations. While there is currently no established body of literature confirming the use of Acid Orange 95 for this specific application, its chemical structure as an azo dye warrants investigation. The protocols outlined below provide a framework for researchers to assess its suitability in various non-aqueous solvent systems.
Principle of Non-Aqueous Titrations
In non-aqueous titrations, a weak base is titrated with a strong acid, typically perchloric acid, in a non-aqueous solvent like glacial acetic acid.[3] The solvent plays a crucial role in enhancing the basicity of the weak analyte. Glacial acetic acid, for instance, can protonate the weak base, which is then titrated with the strong acid. The reaction mechanism is as follows:
-
Formation of the Onium Ion: Perchloric acid reacts with glacial acetic acid to form the strongly acidic onium ion (CH₃COOH₂⁺). HClO₄ + CH₃COOH ⇌ ClO₄⁻ + CH₃COOH₂⁺
-
Neutralization of the Weak Base: The weak base (B) is protonated by the onium ion. B + CH₃COOH₂⁺ ⇌ BH⁺ + CH₃COOH
The endpoint of the titration is reached when all the weak base has been consumed, leading to a sharp change in the potential of the solution, which can be detected by a visual indicator.
Acid Orange 95: A Candidate for Investigation
Acid Orange 95 is a double azo dye.[4] Its potential as a pH indicator in non-aqueous media stems from the susceptibility of its azo linkages to protonation in an acidic environment. This protonation would alter the conjugated system of the molecule, likely resulting in a distinct color change. However, the exact potential range of this color transition and its sharpness in a given non-aqueous solvent must be determined experimentally.
Data Presentation
As there is no established data for Acid Orange 95 as a non-aqueous titration indicator, the following table summarizes the key parameters that would need to be determined through experimental evaluation.
| Parameter | Description | Method of Determination | Desired Outcome |
| Solubility | The solubility of Acid Orange 95 in various non-aqueous solvents (e.g., glacial acetic acid, acetonitrile, dimethylformamide). | Visual inspection after attempting to dissolve a known amount of the dye in the solvent. | Sufficient solubility to prepare a 0.1% to 0.5% (w/v) indicator solution. |
| Color in Acidic and Basic Media | The distinct colors of the indicator in the acidic (before the endpoint) and basic (after the endpoint) forms in the chosen solvent system. | Addition of the indicator to the pure solvent and to a solution containing an excess of the titrant. | A clear and unambiguous color change between two distinct colors. |
| Transition Range (Potential) | The potential range over which the color change occurs. This is the non-aqueous equivalent of the pH range in aqueous solutions. | Potentiometric titration performed concurrently with visual observation of the color change. | A narrow and sharp transition range that coincides with the equivalence point of the titration. |
| Stability | The chemical stability of the indicator in the non-aqueous solvent and under the titration conditions. | Monitoring the color and performance of the indicator solution over time. | No significant degradation or change in performance over a reasonable period. |
Experimental Protocols
The following protocols provide a general methodology for evaluating Acid Orange 95 as a pH indicator for the non-aqueous titration of a weak base with perchloric acid in glacial acetic acid.
Preparation of Reagents
-
0.1 N Perchloric Acid in Glacial Acetic Acid:
-
To 900 mL of glacial acetic acid, add 8.5 mL of 72% perchloric acid with continuous stirring.
-
Add 30 mL of acetic anhydride to the solution to react with any excess water.
-
Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours before use.
-
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.7 g of previously dried potassium hydrogen phthalate (KHP) and dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of a standard indicator, such as crystal violet (0.5% in glacial acetic acid).
-
Titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to blue-green.
-
Calculate the normality of the perchloric acid solution.
-
-
Acid Orange 95 Indicator Solution (0.2% w/v):
-
Accurately weigh 0.2 g of Acid Orange 95 powder.
-
Dissolve the powder in 100 mL of glacial acetic acid. Gentle warming may be required to aid dissolution.
-
-
Weak Base Analyte Solution (e.g., Pyridine):
-
Prepare a solution of a known concentration of a weak base, such as pyridine, in glacial acetic acid.
-
Evaluation of Acid Orange 95 as an Indicator
-
Pipette 25.0 mL of the weak base analyte solution into a clean, dry conical flask.
-
Add 2-3 drops of the prepared Acid Orange 95 indicator solution. Note the initial color of the solution.
-
Set up a potentiometric titration apparatus with a suitable electrode system for non-aqueous titrations to determine the equivalence point accurately.
-
Titrate the analyte solution with the standardized 0.1 N perchloric acid, recording the potential (in mV) after each addition of the titrant.
-
Simultaneously, observe and record the color of the solution, paying close attention to the volume of titrant at which the color begins to change and when the color change is complete.
-
Plot the potentiometric titration curve (potential vs. volume of titrant) to determine the precise equivalence point.
-
Compare the volume of titrant at the visual endpoint (color change) with the volume at the potentiometric equivalence point. A close agreement indicates the suitability of Acid Orange 95 as an indicator for this specific titration.
Visualizations
Workflow for Evaluating a New Non-Aqueous Titration Indicator
Caption: Workflow for evaluating a new indicator for non-aqueous titrations.
Signaling Pathway of a Non-Aqueous Titration
Caption: Chemical pathway in a non-aqueous titration of a weak base.
The use of Acid Orange 95 as a visual pH indicator in non-aqueous titrations is a novel concept that requires experimental validation. Its azo dye structure provides a strong theoretical basis for its potential to exhibit a distinct color change in response to changes in acidity in non-aqueous media. The protocols and evaluation framework presented in this application note are intended to guide researchers in systematically assessing the performance of Acid Orange 95 and other new candidate indicators. Successful validation could lead to the expansion of the repertoire of indicators available for non-aqueous titrimetry, potentially offering improved accuracy and precision in the analysis of pharmaceutical and chemical substances.
References
Application Notes and Protocols for Dyeing Polyamide Fibers with Acid Orange 95
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Acid Orange 95 in the laboratory-scale dyeing of polyamide fibers, such as Nylon 6 and Nylon 6,6.
Introduction
Acid Orange 95 is a double azo acid dye known for its red-light orange shade.[1][2] It is soluble in water and is primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides.[3][4][5] The dyeing of polyamide fibers with acid dyes is a well-established process that relies on the ionic interaction between the anionic dye molecules and the protonated amino groups of the polymer chain in an acidic medium.[6][7] Proper control of dyeing parameters such as pH, temperature, and time is crucial for achieving optimal dye uptake, levelness, and fastness properties.
Dyeing Mechanism
The dyeing of polyamide fibers with acid dyes like Acid Orange 95 is governed by an ionic bonding mechanism. In an acidic dyebath, the amino end groups (-NH2) of the polyamide fibers are protonated, acquiring a positive charge (-NH3+).[6][7] Acid Orange 95, which is an anionic dye, is attracted to these cationic sites on the fiber. The strength of this interaction is influenced by the pH of the dyebath; a lower pH leads to a higher degree of protonation and thus a stronger attraction and higher dye uptake.[8][9]
Signaling Pathway of Acid Dyeing on Polyamide
Caption: Ionic interaction between Acid Orange 95 and polyamide fiber.
Experimental Protocols
Materials and Reagents
-
Polyamide 6 or 6,6 fabric
-
Acid Orange 95 dye
-
Acetic acid (CH₃COOH) or formic acid (HCOOH) for pH adjustment
-
Sodium acetate (CH₃COONa) as a buffering agent (optional)
-
Non-ionic leveling agent
-
Non-ionic detergent
-
Sodium carbonate (for after-treatment)
-
Deionized water
Pre-treatment of Polyamide Fabric
To ensure uniform dyeing, it is essential to remove any impurities, oils, or sizes from the polyamide fabric.
-
Prepare a scouring bath containing 1 g/L of a non-ionic detergent.
-
Immerse the polyamide fabric in the bath at a liquor ratio of 20:1.
-
Heat the bath to 60-70°C and maintain for 30 minutes.
-
Rinse the fabric thoroughly with warm water and then cold water.
-
Allow the fabric to air dry or use a laboratory oven at a low temperature.
Dyeing Protocol
This protocol is a general procedure for exhaust dyeing of polyamide with acid dyes and may require optimization for Acid Orange 95.
-
Dye Bath Preparation:
-
Set the liquor ratio (the ratio of the volume of the dyebath to the weight of the fabric) to 20:1.[10] For a 5-gram fabric sample, the total volume will be 100 mL.
-
To the dyebath, add the required amount of deionized water.
-
Add 1 g/L of a non-ionic leveling agent.[10]
-
Adjust the pH of the dyebath to the desired value (e.g., 4.5-5.5) using acetic acid or a suitable buffer system.[10]
-
Add the pre-dissolved Acid Orange 95 dye solution (e.g., 2% on weight of fiber, o.w.f.).[10]
-
-
Dyeing Procedure:
-
Immerse the pre-treated polyamide fabric sample into the dyebath at room temperature (approximately 30°C).
-
Raise the temperature of the dyebath to 90-98°C at a controlled rate (e.g., 2°C/minute).[11][12]
-
Hold the temperature at 90-98°C for 30-60 minutes to allow for dye penetration and fixation.[10]
-
After dyeing, cool the dyebath to 60°C.
-
Remove the fabric sample and rinse thoroughly with cold water until the rinsing water is clear.
-
Post-treatment (After-treatment)
Post-treatment is crucial for improving the wet fastness properties of the dyed fabric by removing unfixed dye and using fixing agents.
-
Rinsing: Rinse the dyed fabric thoroughly with cold water.
-
Soaping: Prepare a bath with 1 g/L non-ionic detergent and 1 g/L sodium carbonate at a liquor ratio of 20:1. Treat the dyed fabric at 60-70°C for 15-20 minutes.
-
Hot and Cold Rinsing: Rinse the fabric with hot water followed by a final cold water rinse.
-
Fixing (Optional but Recommended): To further enhance wet fastness, a treatment with an acidic fixing agent (syntan) can be applied according to the manufacturer's instructions. This is typically done in a fresh bath at an acidic pH and elevated temperature.[1][2][13]
-
Drying: Air dry the fabric or use a laboratory oven at a low temperature.
Data Presentation
The following tables summarize the influence of key dyeing parameters on the dyeing of polyamide fibers with acid dyes. These are generalized values and should be optimized for Acid Orange 95.
Table 1: Effect of pH on Dye Uptake
| pH | Expected Dye Exhaustion | Remarks |
| 3.0 | Very High | Rapid dye uptake, may lead to uneven dyeing.[11] |
| 4.0 | High | Good dye exhaustion with better levelness.[14] |
| 5.0 | Moderate to High | Slower dyeing rate, promoting level dyeing.[15] |
| 6.0 | Moderate | Reduced dye uptake. |
| > 7.0 | Low to Very Low | The fiber surface is negatively charged, repelling the anionic dye.[8] |
Table 2: Effect of Temperature on Dyeing
| Temperature (°C) | Effect |
| 40-60 | Slow dye uptake, good for migration and leveling.[16] |
| 60-80 | Increased rate of dye diffusion into the fiber. |
| 80-100 | Optimal temperature range for most acid dyes on polyamide, ensuring good penetration and fixation.[12] |
Table 3: Typical Fastness Properties of Acid Dyes on Polyamide
| Fastness Property | Test Method (ISO) | Typical Rating (Scale 1-5) |
| Washing (Color Change) | ISO 105-C06 | 4-5 |
| Washing (Staining) | ISO 105-C06 | 4-5 |
| Light Fastness | ISO 105-B02 | 4-5 (Varies with dye) |
| Crocking/Rubbing (Dry) | ISO 105-X12 | 4-5 |
| Crocking/Rubbing (Wet) | ISO 105-X12 | 3-4 |
Note: Fastness ratings can vary significantly based on the specific dye, depth of shade, and the application of after-treatments.[17][18][19][20]
Experimental Workflow
The following diagram illustrates the complete laboratory workflow for dyeing polyamide fibers with Acid Orange 95.
Caption: Laboratory workflow for polyamide dyeing with Acid Orange 95.
References
- 1. researchgate.net [researchgate.net]
- 2. Fixing agents are used to fixing color of fabric after dyeing and printing [dymachem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Acid Orange 95 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 5. Acid Orange 95 - Weak Acid Orange GSN - Acid Orange GSN from Emperor Chem [emperordye.com]
- 6. sarex.com [sarex.com]
- 7. textilelearner.net [textilelearner.net]
- 8. mdpi.com [mdpi.com]
- 9. Control Of PH Value in The Dyeing Process Of Nylon Acid Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 10. textilestudycenter.com [textilestudycenter.com]
- 11. preprints.org [preprints.org]
- 12. Mastering the art of dyeing nylon: techniques and insights [textiletoday.com.bd]
- 13. Ways to improve color fastness of polyamide fiber [utstesters.com]
- 14. researchgate.net [researchgate.net]
- 15. How to dye nylon 6 fabrics with acidic dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 16. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 17. researchgate.net [researchgate.net]
- 18. intouch-quality.com [intouch-quality.com]
- 19. orientbag.net [orientbag.net]
- 20. blog.qima.com [blog.qima.com]
Application Notes and Protocols: Staining Leather with Acid Orange 95 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Orange 95, a double azo anionic dye, is a versatile colorant utilized in the leather industry for achieving vibrant orange hues. Its application in a research context allows for the detailed study of dye penetration, interaction with collagen fibers, and the assessment of various leather treatments. The staining mechanism is primarily governed by the electrostatic attraction between the anionic sulfonate groups of the dye and the cationic amino groups present in the collagen matrix of the leather, a process optimized under acidic conditions. This document provides a comprehensive protocol for the staining of leather with Acid Orange 95 for research purposes, ensuring reproducibility and accurate analysis.
Data Presentation: Key Staining Parameters
The following table summarizes the critical quantitative parameters for a reproducible staining protocol for chrome-tanned leather using Acid Orange 95. These parameters are synthesized from established principles of acid dyeing of leather and can be optimized based on the specific leather type and research objectives.
| Parameter | Range | Recommended Value | Notes |
| Leather Sample | Chrome-tanned, Vegetable-tanned | Chrome-tanned (neutralized) | Protocol optimized for chrome-tanned leather due to its cationic nature. |
| Acid Orange 95 Concentration | 0.5% - 2.0% (w/v) | 1.0% (w/v) | Higher concentrations may be used for deeper shades. |
| Dye Bath pH | 3.0 - 4.5 | 3.5 | Acidic pH is crucial for protonating amino groups in collagen, facilitating dye binding. |
| Initial Dye Bath Temperature | 25°C - 35°C | 30°C | A lower initial temperature allows for even dye penetration. |
| Final Dye Bath Temperature | 50°C - 60°C | 55°C | Gradually increasing the temperature promotes dye fixation.[1][2] |
| Staining Time | 60 - 120 minutes | 90 minutes | Longer duration ensures thorough dye penetration and fixation.[1][2] |
| Liquor Ratio (Leather:Water) | 1:10 - 1:20 (w/w) | 1:15 | A higher liquor ratio ensures the leather is fully submerged and can move freely. |
| Fixation Agent | Formic Acid (85%) | 1% - 2% (on leather weight) | Added towards the end of the dyeing process to lower the pH and fix the dye. |
Experimental Protocols
This section details the step-by-step methodology for staining leather samples with Acid Orange 95.
Materials
-
Acid Orange 95 (C.I. 24780)
-
Chrome-tanned leather samples (e.g., wet blue, shaved to a uniform thickness)
-
Distilled water
-
Sodium bicarbonate or Sodium formate (for neutralization)
-
Formic acid (85%)
-
Acetic acid (for rinsing)
-
Ethanol (70%, 95%, and 100%)
-
Xylene (or a xylene substitute)
-
Permanent mounting medium
-
Glass beakers or staining jars
-
Shaking water bath or laboratory dyeing machine
-
pH meter
-
Microscope slides and coverslips
-
Microtome (for sectioning, if required)
Solution Preparation
-
1% (w/v) Acid Orange 95 Staining Solution:
-
Weigh 1.0 g of Acid Orange 95 powder.
-
Dissolve the powder in 100 mL of distilled water.
-
Gently heat and stir the solution until the dye is completely dissolved.
-
Allow the solution to cool to room temperature before use.
-
Adjust the pH to 3.5 using a few drops of formic acid.
-
-
Neutralization Solution (e.g., 1% Sodium Bicarbonate):
-
Dissolve 1.0 g of sodium bicarbonate in 100 mL of distilled water.
-
-
Acidified Rinse Water (0.5% Acetic Acid):
-
Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.
-
Staining Procedure
-
Leather Sample Preparation (Pre-treatment):
-
Cut the chrome-tanned leather into appropriate sizes for the experiment.
-
Washing: Thoroughly wash the leather samples in a beaker with running tap water for 10-15 minutes to remove any residual salts and impurities.
-
Neutralization: Place the washed leather samples in a beaker with the neutralization solution (e.g., 1% sodium bicarbonate) at a liquor ratio of 1:15. Agitate gently for 30-60 minutes at room temperature. The target pH of the leather should be between 5.0 and 6.5.[1]
-
Rinsing: Rinse the neutralized leather samples thoroughly with distilled water to remove any remaining neutralizing agent.
-
-
Dyeing Process:
-
Place the neutralized and rinsed leather samples into a clean beaker or a laboratory dyeing machine drum.
-
Add the prepared 1% Acid Orange 95 staining solution at a liquor ratio of 1:15.
-
Start the agitation at an initial temperature of 30°C and continue for 20 minutes to allow for even penetration of the dye.
-
Gradually increase the temperature of the dye bath to 55°C over 30 minutes.[1][2]
-
Maintain the temperature at 55°C and continue the agitation for another 40 minutes.[1][2]
-
-
Fixation:
-
After 90 minutes of total dyeing time, add 1-2% formic acid (based on the weight of the leather) to the dye bath to lower the pH further and fix the dye to the collagen fibers.
-
Continue agitation for an additional 20-30 minutes.
-
-
Post-Staining Treatment:
-
Drain the dye bath.
-
Rinsing: Rinse the stained leather samples with running tap water until the water runs clear.
-
Acid Rinse: Briefly rinse the samples in acidified rinse water (0.5% acetic acid) to help remove any unbound dye.
-
Final Wash: Rinse again with distilled water.
-
-
Dehydration and Mounting (for microscopic analysis):
-
For detailed microscopic examination of dye penetration, the stained leather can be sectioned.
-
Dehydration: Dehydrate the stained leather samples through a graded series of ethanol:
-
70% Ethanol for 15 minutes.
-
95% Ethanol for 15 minutes (2 changes).
-
100% Ethanol for 15 minutes (2 changes).
-
-
Clearing: Clear the dehydrated samples in xylene (or a suitable substitute) for 10-15 minutes (2 changes).
-
Mounting: Mount a thin section of the stained leather on a microscope slide with a permanent mounting medium and cover with a coverslip.
-
Visualization of Experimental Workflow
The following diagram illustrates the sequential steps of the protocol for staining leather with Acid Orange 95.
References
Application Notes and Protocols for Acid Orange 95 in the Paper and Pulp Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Acid Orange 95 (CAS No. 12217-33-3) in the paper and pulp industry. This document outlines the dye's properties, and detailed protocols for its application in pulp dyeing for paper production, and methods for evaluating its performance.
Introduction to Acid Orange 95
Acid Orange 95 is a water-soluble anionic azo dye known for its vibrant red-light orange hue.[1][2] Its molecular structure contains two azo groups, classifying it as a double azo dye.[1][2] The presence of sulfonic acid groups in its structure imparts good water solubility and allows it to form ionic bonds with cationic substrates.[3] While primarily used in the textile and leather industries for dyeing protein fibers like wool and silk, it also finds application in the paper industry for coloring various paper grades.[2][4]
In papermaking, acid dyes like Acid Orange 95 are used to color paper products, enhancing their aesthetic appeal.[5] They are particularly effective in acidic conditions, where the cellulose fibers of the pulp can be cationized, or a cationic fixing agent can be used to facilitate the electrostatic attraction between the anionic dye and the fibers.[6]
Physicochemical and General Properties
A summary of the key properties of Acid Orange 95 is presented below.
| Property | Description |
| C.I. Name | Acid Orange 95 |
| CAS Number | 12217-33-3 |
| Molecular Formula | C₃₄H₂₈N₄Na₂O₈S₂ |
| Molecular Weight | 730.72 g/mol |
| Appearance | Red-light orange powder |
| Solubility | Soluble in water |
| Chemical Class | Double Azo Dye |
| Application Substrates | Wool, silk, polyamide, leather, and paper.[1][2] Limited affinity for polyester, acrylic, and cotton without a fixing agent.[1][2] |
Quantitative Data: Illustrative Fastness Properties
The following table summarizes the typical fastness properties of Acid Orange 95 on substrates with similar dyeing mechanisms to paper (protein fibers). These values are provided as a general guide for researchers. The actual fastness on paper can vary depending on the pulp type, dye concentration, fixing agents used, and finishing processes.
| Fastness Property | ISO Standard Rating (1-5 Scale, 5 is best) |
| Light Fastness | 4-5 |
| Soaping (Fading) | 3-4 |
| Soaping (Stain) | 5 |
| Perspiration (Fading) | 4-5 |
| Perspiration (Stain) | 4-5 |
| Oxygen Bleaching | 4-5 |
| Seawater | 4-5 |
Data adapted from typical values for acid dyes on protein fibers.[2]
Experimental Protocols
Protocol for Pulp Dyeing with Acid Orange 95
This protocol describes a general procedure for dyeing paper pulp with Acid Orange 95 in a laboratory setting. Researchers should optimize parameters such as dye concentration, pH, temperature, and fixation agent based on the specific pulp and desired color depth.
Materials and Equipment:
-
Bleached or unbleached paper pulp
-
C.I. Acid Orange 95
-
Deionized water
-
Formic acid or acetic acid (for pH adjustment)
-
Cationic fixing agent (e.g., poly-DADMAC)
-
Laboratory beakers or dyeing vessels
-
Hot plate with magnetic stirrer
-
pH meter
-
Analytical balance
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Pulp Slurry Preparation: Prepare a pulp slurry of a known consistency (e.g., 1-2% solids) in deionized water.
-
Dye Solution Preparation: Accurately weigh the required amount of Acid Orange 95 powder and dissolve it in hot deionized water (e.g., 50-60°C) to create a stock solution (e.g., 1% w/v).
-
pH Adjustment: Adjust the pH of the pulp slurry to a weakly acidic range (pH 4.5-5.5) using a dilute solution of formic acid or acetic acid. This step is crucial for promoting the interaction between the anionic dye and the pulp fibers, especially when using a cationic fixing agent.
-
Dyeing:
-
Heat the pulp slurry to the desired dyeing temperature (e.g., 40-60°C) with gentle agitation.
-
Slowly add the prepared Acid Orange 95 solution to the pulp slurry while stirring continuously to ensure uniform distribution.
-
Continue dyeing for a set period (e.g., 20-30 minutes) to allow for dye penetration into the fibers.
-
-
Fixation:
-
Prepare a dilute solution of the cationic fixing agent.
-
Slowly add the fixing agent to the dye bath containing the pulp. The amount of fixing agent will depend on the dye concentration and the specific agent used.
-
Continue to stir the mixture for an additional 15-20 minutes to allow for the fixation of the dye onto the pulp fibers.
-
-
Washing and Dewatering:
-
After the dyeing and fixation steps are complete, filter the dyed pulp using a Büchner funnel to remove the excess dye liquor.
-
Wash the pulp with fresh water until the filtrate is clear.
-
-
Drying:
-
The dyed pulp can then be used to form paper sheets using standard laboratory methods.
-
Dry the resulting paper sheets in a drying oven or under controlled atmospheric conditions.
-
Protocol for Evaluation of Dye Uptake and Fastness
Dye Uptake (Exhaustion) Measurement:
-
Collect a sample of the dye liquor before and after the dyeing process.
-
Measure the absorbance of the dye solutions at the wavelength of maximum absorbance (λmax) for Acid Orange 95 using a UV-Vis spectrophotometer.
-
Calculate the dye uptake percentage using the following formula:
-
Dye Uptake (%) = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] x 100
-
Colorfastness to Light:
-
Expose the dyed paper samples to a standardized light source (e.g., a xenon arc lamp) according to ISO 105-B02 or a similar standard.
-
Evaluate the change in color of the exposed samples against an unexposed sample using the Blue Wool Scale (for rating 1-8) or a grayscale for color change (for rating 1-5).
Colorfastness to Bleeding:
-
Immerse a sample of the dyed paper in deionized water for a specified time and temperature.
-
Evaluate the staining of an adjacent undyed paper or multifiber strip and the color change of the original sample using the appropriate grayscale.
Visualizations
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Acid Orange 95 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 3. Overview of leather dyes [shengdadyes.com]
- 4. Acid Orange 95 - Weak Acid Orange GSN - Acid Orange GSN from Emperor Chem [emperordye.com]
- 5. sdc.org.uk [sdc.org.uk]
- 6. bpp-bd.com [bpp-bd.com]
Application Notes and Protocols: Acid Orange 95 in Cosmetic and Pharmaceutical Colorant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Orange 95, a bis-azo dye, presents a vibrant orange-red hue, making it a candidate for use as a colorant in various applications.[1][2] While its primary use has been in the textile and leather industries, its potential application in cosmetic and pharmaceutical formulations warrants investigation.[2][3][4] These application notes provide a summary of its known characteristics, general protocols for its evaluation in cosmetic and pharmaceutical preparations, and an overview of the regulatory landscape for azo dyes. It is important to note that specific toxicological and stability data for Acid Orange 95 in cosmetic and pharmaceutical formulations are limited, and the following protocols are based on general industry standards for colorant analysis.[5]
Physicochemical Properties of Acid Orange 95
A summary of the available quantitative data on Acid Orange 95 is presented below. This information is crucial for formulation development and stability assessments.
| Property | Value | Reference |
| Synonyms | C.I. Acid Orange 95, C.I. 24780, Weak Acid Orange GSN | [4] |
| Molecular Formula | C₃₄H₂₈N₄Na₂O₈S₂ | [2][4] |
| Molecular Weight | 730.72 g/mol | [2][4] |
| Appearance | Bright orange powder or crystals; Cherry red powder | [1][3] |
| Solubility | Highly soluble in water at room temperature. | [1][3] |
| Melting Point | Approximately 150 °C | [1] |
| Stability | Stable under normal conditions, but sensitive to light and heat. | [1] |
Regulatory Context and Safety Considerations
The use of azo dyes in cosmetics is regulated in many regions, including the European Union.[6][7] A primary concern with some azo dyes is their potential to break down and release aromatic amines, some of which are known carcinogens. Regulations such as the EU's REACH restrict azo dyes that can release specific carcinogenic aromatic amines.[6]
The toxicological properties of Acid Orange 95 have not been thoroughly investigated.[5] The available Material Safety Data Sheet (MSDS) indicates that it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause eye and skin irritation.[5] Mutagenicity data has been reported, but it is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[5]
General Safety Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Experimental Protocols
The following are generalized protocols for the evaluation of Acid Orange 95 in cosmetic and pharmaceutical formulations. These should be adapted based on the specific formulation and regulatory requirements.
Protocol 1: Determination of Acid Orange 95 Purity and Identification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of Acid Orange 95. Optimization of the mobile phase, column, and detector wavelength will be necessary.
Objective: To determine the purity of Acid Orange 95 raw material and identify its presence in a finished product.
Materials:
-
Acid Orange 95 reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a photodiode array (PDA) detector
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of Acid Orange 95 reference standard and dissolve it in a suitable solvent (e.g., water or a water/acetonitrile mixture) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation (for a finished product):
-
Accurately weigh a known amount of the cosmetic or pharmaceutical product.
-
Extract the dye using a suitable solvent. The choice of solvent will depend on the formulation matrix.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (starting point for optimization):
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer. The gradient program should be optimized to achieve good separation of the dye from other components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 10-20 µL
-
Detection: Monitor at the wavelength of maximum absorbance for Acid Orange 95 (to be determined by UV-Vis spectrophotometry).
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample preparation.
-
Identify the Acid Orange 95 peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Acid Orange 95 in the sample using the calibration curve.
-
Protocol 2: Stability Testing of Acid Orange 95 in a Cosmetic Formulation
This protocol describes a general approach to assessing the stability of a formulation containing Acid Orange 95 under various environmental conditions.
Objective: To evaluate the physical and chemical stability of a cosmetic product containing Acid Orange 95 over time.
Materials:
-
Finished product containing Acid Orange 95, packaged in its final container.
-
Stability chambers with controlled temperature and humidity.
-
Light exposure chamber (with UV and visible light).
-
pH meter, viscometer, and other relevant physical testing equipment.
-
HPLC system for chemical analysis (as described in Protocol 1).
Procedure:
-
Sample Storage:
-
Store samples of the finished product under the following conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Light Exposure: As per ICH Q1B guidelines.[8]
-
Freeze-thaw cycles: (e.g., -10°C to 25°C)
-
-
-
Testing Intervals:
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Parameters to Evaluate:
-
Physical Characteristics: Appearance, color, odor, pH, and viscosity.
-
Chemical Stability: Assay of Acid Orange 95 concentration using HPLC (as per Protocol 1). Monitor for the appearance of degradation products.
-
Microbiological Stability: Test for microbial growth at each time point.
-
Packaging Compatibility: Observe for any interaction between the product and its packaging.
-
-
Data Analysis:
-
Compare the results at each time point to the initial data.
-
Determine if any changes are within acceptable limits.
-
Use the accelerated stability data to predict the shelf life of the product.
-
Visualizations
The following diagrams illustrate the general workflows described in the protocols.
Caption: HPLC Analysis Workflow for Acid Orange 95.
Caption: Cosmetic Stability Testing Workflow.
References
- 1. Buy Acid Orange 95 (EVT-1514677) | 12217-33-3 [evitachem.com]
- 2. Acid Orange 95 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 3. Acid Orange 95 - Weak Acid Orange GSN - Acid Orange GSN from Emperor Chem [emperordye.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. emperordye.com [emperordye.com]
- 6. compliancegate.com [compliancegate.com]
- 7. sensientpharma.com [sensientpharma.com]
- 8. certified-laboratories.com [certified-laboratories.com]
Application Notes and Protocols for Staining Wool and Silk Fibers with Acid Orange 95 in Textile Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of C.I. Acid Orange 95 for staining wool and silk fibers, critical for various applications in textile research, including quality control, dye uptake analysis, and the development of new textile finishes.
Introduction to Acid Orange 95
Acid Orange 95, a double azo class dye, is a water-soluble anionic dye primarily used for coloring protein fibers such as wool and silk.[1] Its chemical structure and properties make it suitable for achieving a reddish-orange hue on these substrates.[1][2] The dyeing process relies on the formation of ionic bonds between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups in the protein fibers under acidic conditions.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for Acid Orange 95, the following tables include representative data for acid dyes on wool and silk to provide an expected performance benchmark.
Table 1: Representative Exhaustion and Fixation of Acid Dyes on Wool and Silk
| Fiber | Dye Concentration (% owf) | % Exhaustion (Representative) | % Fixation (Representative) |
| Wool | 2.0 | 85 - 95 | 90 - 98 |
| Silk | 2.0 | 80 - 90 | 88 - 95 |
Note: owf (on weight of fiber). Data is representative of typical acid dyes and may vary for Acid Orange 95.
Table 2: Colorfastness Properties of Acid Orange 95 on Wool
| Fastness Property | ISO Test Method | Rating (1-5 Scale) |
| Light Fastness | ISO 105-B02 | 4-5 |
| Washing (Color Change) | ISO 105-C06 | 3-4 |
| Washing (Staining) | ISO 105-C06 | 5 |
| Perspiration | ISO 105-E04 | 4-5 |
| Oxygen Bleaching | ISO 105-C09 | 4-5 |
| Rubbing/Crocking (Dry) | ISO 105-X12 | (Not Specified) |
| Rubbing/Crocking (Wet) | ISO 105-X12 | (Not Specified) |
Data sourced from supplier specifications. A rating of 5 indicates excellent fastness, while 1 indicates poor fastness.
Experimental Protocols
The following protocols are designed to provide a standardized method for staining wool and silk fibers with Acid Orange 95 for research purposes.
Materials and Reagents
-
Wool or silk fibers/fabric
-
C.I. Acid Orange 95
-
Acetic acid (or formic acid)
-
Sodium sulfate (Glauber's salt)
-
Non-ionic wetting agent
-
Distilled water
-
Laboratory dyeing apparatus (e.g., water bath, beaker dyeing machine)
-
Spectrophotometer
Staining Protocol for Wool Fibers
This protocol is optimized for achieving level dyeing and good dye penetration on wool fibers.
-
Preparation of the Dyebath:
-
Calculate the required amount of Acid Orange 95 based on the weight of the wool fiber (e.g., 2% on weight of fiber - owf).
-
Prepare a stock solution of the dye by dissolving it in a small amount of hot distilled water.
-
Fill the dyebath with distilled water to the desired liquor ratio (e.g., 40:1).
-
Add a non-ionic wetting agent (e.g., 0.5 g/L) to the dyebath.
-
Add sodium sulfate (e.g., 10% owf) to act as a leveling agent.
-
Add the dye stock solution to the dyebath and stir well.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dyeing Procedure:
-
Introduce the pre-wetted wool fibers into the dyebath at 40°C.
-
Raise the temperature of the dyebath to the boil (98-100°C) at a rate of 1.5°C/minute.
-
Maintain the temperature at the boil for 60 minutes, ensuring gentle agitation of the fibers.
-
After 60 minutes, allow the dyebath to cool down gradually to approximately 70°C.
-
-
Rinsing and Drying:
-
Remove the dyed wool fibers from the dyebath.
-
Rinse the fibers thoroughly with warm water, followed by cold water, until the rinsing water is clear.
-
Squeeze out excess water and air-dry the fibers at room temperature.
-
Staining Protocol for Silk Fibers
This protocol is adapted for the delicate nature of silk fibers, using milder conditions to prevent fiber damage.
-
Preparation of the Dyebath:
-
Follow the same procedure as for wool (Section 3.2.1), but adjust the pH of the dyebath to 4.0-5.0 with acetic acid. A lower liquor ratio (e.g., 30:1) can be used.
-
-
Dyeing Procedure:
-
Introduce the pre-wetted silk fibers into the dyebath at 30°C.
-
Raise the temperature of the dyebath to 85-90°C at a rate of 1°C/minute.
-
Maintain the temperature for 45-60 minutes with gentle agitation.
-
Allow the dyebath to cool down slowly to room temperature.
-
-
Rinsing and Drying:
-
Follow the same rinsing and drying procedure as for wool (Section 3.2.3).
-
Visualizations
The following diagrams illustrate the key processes involved in the application of Acid Orange 95.
References
Application Notes and Protocols for Adsorption Studies of Acid Orange 95 from Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and data interpretation for the adsorption of Acid Orange 95 (AO 95) from aqueous solutions. The information is compiled from various studies on dye adsorption, with a focus on providing practical guidance for laboratory work.
Introduction
Acid Orange 95 is a synthetic azo dye used in various industries, and its presence in wastewater is a significant environmental concern. Adsorption is a widely studied, effective, and economical method for the removal of such dyes from aqueous solutions. This document outlines the key experimental procedures and data analysis involved in assessing the adsorption performance of different materials for the removal of Acid Orange 95. The primary adsorbent materials discussed in the cited literature are natural minerals like bentonite, zeolite, and sepiolite.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results in adsorption studies. The following protocols are synthesized from established methods in the field.
Materials and Reagents
-
Adsorbate: Acid Orange 95 (C₃₄H₂₈N₄Na₂O₈S₂, Molar Mass: 730.71 g/mol ).
-
Adsorbents: Natural minerals such as bentonite, zeolite, or sepiolite.
-
Reagents:
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.
-
Distilled or deionized water for solution preparation.
-
Preparation of Solutions and Adsorbents
-
Adsorbate Stock Solution (1 g/L):
-
Accurately weigh 1.0 g of Acid Orange 95 powder.
-
Dissolve the dye in a small amount of distilled water in a 1 L volumetric flask.
-
Fill the flask to the mark with distilled water and mix thoroughly.
-
Prepare working solutions of desired concentrations (e.g., 10-100 mg/L) by diluting the stock solution.
-
-
Adsorbent Preparation:
-
Wash the adsorbent material with distilled water to remove any impurities.
-
Dry the adsorbent in an oven at a specified temperature (e.g., 105-110 °C) for 24 hours to remove moisture.
-
Grind and sieve the adsorbent to obtain a uniform particle size.
-
Store the prepared adsorbent in a desiccator to prevent moisture re-adsorption.
-
Batch Adsorption Experiments
Batch experiments are performed to determine the equilibrium and kinetics of the adsorption process.
-
Effect of pH:
-
Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks containing a fixed volume and concentration of AO 95 solution (e.g., 50 mL of 50 mg/L).
-
Adjust the initial pH of the solutions to a range of values (e.g., 1.5 to 10) using 0.1 M HCl or 0.1 M NaOH.
-
Agitate the flasks at a constant speed and temperature for a predetermined time sufficient to reach equilibrium. Studies have shown that a pH of 1.5 is favorable for the adsorption of Acid Orange 95 onto bentonite, sepiolite, and zeolite.[1][2][3]
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the supernatant for the final dye concentration.
-
-
Effect of Contact Time (Kinetics):
-
Add a fixed amount of adsorbent to flasks containing a fixed volume and concentration of AO 95 solution at the optimal pH.
-
Agitate the flasks at a constant speed and temperature.
-
Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180, 240 minutes).
-
Separate the adsorbent and analyze the final dye concentration in each sample.
-
-
Effect of Initial Dye Concentration (Isotherms):
-
Add a fixed amount of adsorbent to flasks containing a fixed volume of AO 95 solution with varying initial concentrations (e.g., 10, 20, 40, 60, 80, 100 mg/L) at the optimal pH.
-
Agitate the flasks at a constant speed and temperature until equilibrium is reached.
-
Separate the adsorbent and analyze the final dye concentration.
-
-
Effect of Temperature (Thermodynamics):
-
Repeat the isotherm experiments at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the thermodynamic parameters.
-
Analytical Methods
The concentration of Acid Orange 95 in the solutions is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
Calibration Curve:
-
Prepare a series of standard solutions of known AO 95 concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Measure the absorbance of the supernatant from the adsorption experiments.
-
Determine the concentration of AO 95 using the calibration curve.
-
-
Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, mg/g) is calculated using the following equation:
qe = (C₀ - Ce) * V / m
Where:
-
C₀ = Initial dye concentration (mg/L)
-
Ce = Equilibrium dye concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
Data Presentation
Quantitative data from adsorption studies are typically analyzed using various kinetic and isotherm models. The parameters from these models provide insights into the adsorption mechanism.
Kinetic Models
The rate of adsorption can be described by models such as the pseudo-first-order and pseudo-second-order kinetics. For the adsorption of Acid Orange 95 onto natural minerals, the pseudo-first-order model has been reported to be a good fit.[1][2]
Table 1: Kinetic Model Parameters for Acid Orange 95 Adsorption
| Adsorbent | Kinetic Model | k₁ (min⁻¹) | qe (exp) (mg/g) | qe (cal) (mg/g) | R² |
| Bentonite | Pseudo-first-order | Value | Value | Value | Value |
| Zeolite | Pseudo-first-order | Value | Value | Value | Value |
| Sepiolite | Pseudo-first-order | Value | Value | Value | Value |
| Bentonite | Pseudo-second-order | k₂ | Value | Value | Value |
| Zeolite | Pseudo-second-order | k₂ | Value | Value | Value |
| Sepiolite | Pseudo-second-order | k₂ | Value | Value | Value |
Note: Specific parameter values (k₁, k₂, qe, R²) need to be extracted from the full research articles.
Isotherm Models
Adsorption isotherms describe how the adsorbate distributes between the liquid and solid phases at equilibrium. Common models include Langmuir, Freundlich, Toth, and Harkins-Jura.
Table 2: Isotherm Model Parameters for Acid Orange 95 Adsorption
| Adsorbent | Isotherm Model | Parameters | R² |
| Bentonite | Harkins-Jura | A (L/mg), B (mg²/L²) | Value |
| Zeolite | Freundlich | K_F ((mg/g)(L/mg)¹/ⁿ), n | Value |
| Sepiolite | Toth | K_T (L/mg), n_T | Value |
| Bentonite | Langmuir | q_max (mg/g), K_L (L/mg) | Value |
| Zeolite | Langmuir | q_max (mg/g), K_L (L/mg) | Value |
| Sepiolite | Langmuir | q_max (mg/g), K_L (L/mg) | Value |
Note: The most suitable models reported are Harkins-Jura for bentonite, Freundlich for zeolite, and Toth for sepiolite.[1][2] Specific parameter values need to be obtained from the original research.
Thermodynamic Parameters
Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) indicate the spontaneity and nature of the adsorption process.
Table 3: Thermodynamic Parameters for Acid Orange 95 Adsorption
| Adsorbent | Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Bentonite | 298 | Value | Value | Value |
| 308 | Value | |||
| 318 | Value | |||
| Zeolite | 298 | Value | Value | Value |
| 308 | Value | |||
| 318 | Value | |||
| Sepiolite | 298 | Value | Value | Value |
| 308 | Value | |||
| 318 | Value |
Note: Specific thermodynamic data for Acid Orange 95 were not available in the provided search results. The table structure is provided for guidance on how to present such data when obtained experimentally.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the adsorption studies of Acid Orange 95.
Conclusion
The protocols and data presentation guidelines provided in these application notes serve as a comprehensive resource for conducting and reporting adsorption studies of Acid Orange 95. By following these standardized methods, researchers can generate high-quality, comparable data that contributes to the development of effective water treatment technologies. The use of natural minerals as adsorbents shows promise for an economical and efficient removal of this dye from aqueous solutions. Further research could focus on the regeneration and reuse of these adsorbents to enhance the sustainability of the process.
References
Application Notes and Protocols for the Decolorization of Acid Orange 95 by Advanced Oxidation Processes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid Orange 95 (AO 95) is a water-soluble anionic azo dye with a complex double azo structure (Chemical Formula: C₃₄H₂₈N₄Na₂O₈S₂, Molecular Weight: 730.72 g/mol , CAS: 12217-33-3).[1][2][3] Due to its stability and intricate aromatic structure, AO 95 is resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) have emerged as highly effective methods for the decolorization and mineralization of such recalcitrant dyes. AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules into simpler, less toxic compounds, and ultimately, CO₂ and H₂O.
This document provides detailed application notes and experimental protocols for the decolorization of Acid Orange 95 using various AOPs, including Fenton, photo-Fenton, photocatalysis, and ozonation. The protocols are synthesized from established methods for similar azo dyes and provide a robust starting point for research and process development.
Data Presentation: Comparative Efficacy of AOPs for Azo Dye Decolorization
The following table summarizes typical quantitative data for the decolorization of various Acid Orange dyes using different AOPs. It is important to note that optimal conditions and efficiencies can vary for Acid Orange 95 and should be determined empirically.
| Advanced Oxidation Process | Target Dye | Initial Dye Conc. (mg/L) | Catalyst/Oxidant Conc. | pH | Reaction Time | Decolorization Efficiency (%) | Mineralization (TOC Removal) (%) | Reference |
| Fenton | Acid Orange 7 | 50 | [Fe²⁺] = 40.83 mg/L, [H₂O₂] = 4.97 mmol/L | 3.0 | 13.6 min | 100 | ~100 (COD removal) | [4] |
| Orange II | - | - | 3.0 | - | - | 63 | [5] | |
| Photo-Fenton | Acid Orange 7 | 50 | [Fe²⁺] = 40.83 mg/L, [H₂O₂] = 4.97 mmol/L | 3.0 | < 15 min | 100 | - | [4] |
| Orange II | ~174 | [Fe³⁺] = 2 ppm, H₂O₂/Orange II ratio = 20 | - | 60 min | 100 | 100 | [6] | |
| Photocatalysis (TiO₂) | Acid Orange 10 | 10 | 0.25 g/100 mL TiO₂ | - | - | - | - | [7] |
| Azo Dyes | 30 | 1 g/L TiO₂ | - | 120 min | 99 | - | [8] | |
| Ozonation | Acid Orange II | - | - | 9.0 | - | >98 | 45 | [9] |
| Acid Orange 7 | 20 | Saturated O₃ solution | 3-10 | - | - | - | [10] |
Experimental Protocols
Fenton Process
The Fenton process utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals.
Materials:
-
Acid Orange 95
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Beakers, magnetic stirrer, pH meter
-
UV-Vis spectrophotometer
Protocol:
-
Preparation of AO 95 Solution: Prepare a stock solution of Acid Orange 95 (e.g., 1 g/L) in deionized water. Dilute the stock solution to the desired experimental concentration (e.g., 50 mg/L).
-
pH Adjustment: Adjust the pH of the AO 95 solution to the optimal range for the Fenton reaction, typically around 3.0, using H₂SO₄.[4]
-
Initiation of Fenton Reaction:
-
Add the required amount of FeSO₄·7H₂O to the pH-adjusted dye solution and stir until dissolved. A typical starting concentration is in the range of 10-50 mg/L of Fe²⁺.
-
To initiate the reaction, add the predetermined volume of H₂O₂ (e.g., 5-10 mmol/L).
-
-
Reaction Monitoring:
-
Start a timer immediately after the addition of H₂O₂.
-
Withdraw aliquots of the reaction mixture at regular intervals (e.g., 2, 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in the aliquots by adding a stoichiometric excess of a radical scavenger (e.g., methanol or sodium sulfite) or by raising the pH above 8 with NaOH.
-
-
Analysis:
-
Centrifuge or filter the quenched samples to remove any iron precipitates.
-
Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of Acid Orange 95 using a UV-Vis spectrophotometer.
-
Calculate the decolorization efficiency using the formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Photo-Fenton Process
The photo-Fenton process enhances the Fenton reaction by using UV or visible light to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.
Materials:
-
Same as for the Fenton process
-
A photoreactor equipped with a UV lamp (e.g., mercury lamp) or a visible light source.
Protocol:
-
Experimental Setup: The experimental setup is similar to the Fenton process, with the reaction vessel placed inside a photoreactor.
-
Procedure:
-
Follow steps 1-3 of the Fenton protocol.
-
After the addition of H₂O₂, turn on the light source to initiate the photo-Fenton reaction.
-
-
Reaction Monitoring and Analysis: Follow steps 4 and 5 of the Fenton protocol.
Heterogeneous Photocatalysis using TiO₂
This process involves the use of a semiconductor catalyst, typically titanium dioxide (TiO₂), which upon irradiation with light of appropriate wavelength, generates electron-hole pairs that lead to the formation of ROS.
Materials:
-
Acid Orange 95
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
Deionized water
-
Beakers, magnetic stirrer
-
UV lamp or solar simulator
-
Syringe filters (0.45 µm)
-
UV-Vis spectrophotometer
Protocol:
-
Preparation of Catalyst Suspension:
-
Prepare the Acid Orange 95 solution to the desired concentration.
-
Add the required amount of TiO₂ catalyst (e.g., 0.1-1.0 g/L) to the dye solution.
-
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface.
-
Photocatalytic Reaction:
-
Expose the suspension to a UV or visible light source while continuously stirring.
-
-
Reaction Monitoring:
-
Withdraw aliquots at regular time intervals.
-
Immediately filter the samples through a 0.45 µm syringe filter to remove the TiO₂ particles.
-
-
Analysis: Measure the absorbance of the filtrate as described in the Fenton protocol to determine the decolorization efficiency.
Ozonation
Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, which can directly react with the dye molecules or decompose to form hydroxyl radicals, especially at higher pH.[6]
Materials:
-
Acid Orange 95
-
Ozone generator
-
Gas bubbling system (diffuser stone)
-
Reaction vessel (e.g., a glass column)
-
Deionized water
-
UV-Vis spectrophotometer
Protocol:
-
Preparation of Dye Solution: Prepare the Acid Orange 95 solution at the desired concentration in the reaction vessel.
-
pH Adjustment: Adjust the pH of the solution as required. Ozonation can be effective over a range of pH values, with radical-mediated pathways being more dominant at alkaline pH.[6]
-
Ozonation Process:
-
Bubble ozone gas from the generator through the diffuser stone into the dye solution at a constant flow rate.
-
-
Reaction Monitoring:
-
Collect samples of the solution from the reactor at different time points.
-
-
Analysis: Immediately analyze the samples for residual color using a UV-Vis spectrophotometer as described in the Fenton protocol.
Visualizations
References
- 1. Acid Orange 95 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 2. Acid Orange 95 Orange Gsn 150% Wool Silk Leather Acid Dyes - Acid Orange 95, Orange Gsn | Made-in-China.com [m.made-in-china.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the solution parameters during the degradation of Orange II in a photo-reactor mediated by Fe-Nafion membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gjesm.net [gjesm.net]
- 8. Use of Titanium Dioxide Photocatalysis on the Remediation of Model Textile Wastewaters Containing Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. crimsonpublishers.com [crimsonpublishers.com]
Application Notes and Protocols for the Biodegradation of Acid Orange 95 by Microbial Consortia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biodegradation of the azo dye Acid Orange 95 using microbial consortia. The information compiled is based on scientific literature and is intended to guide researchers in setting up and conducting experiments for the bioremediation of this xenobiotic compound.
Introduction
Acid Orange 95 is a synthetic azo dye extensively used in the textile industry. Its release into the environment is a significant concern due to its recalcitrant nature and potential toxicity. Microbial biodegradation offers a cost-effective and environmentally friendly approach to decolorize and detoxify industrial effluents containing this dye. The process typically involves the reductive cleavage of the azo bond (-N=N-) by a consortium of microorganisms under specific environmental conditions, leading to the formation of less harmful aromatic amines that can be further mineralized.[1] This document outlines the key parameters, microbial consortia, and methodologies for the successful degradation of Acid Orange 95.
Quantitative Data Summary
The efficiency of Acid Orange 95 biodegradation is influenced by several factors. The following tables summarize the quantitative data from studies on the degradation of "Acid Orange" dyes by a specific bacterial consortium, SPB92, composed of Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea.[2][3]
Table 1: Optimal Conditions for Acid Orange Degradation by Consortium SPB92
| Parameter | Optimal Value | Reference |
| pH | 7.5 | [2][3] |
| Temperature | 32°C | [2][3] |
| Initial Dye Concentration | 30 mg/L | [2] |
| Yeast Extract Concentration | 1 g/L | [2] |
| Incubation Time | 23 hours | [2][3] |
| Agitation | Static | [2][3] |
Table 2: Degradation Efficiency of Acid Orange by Consortium SPB92 under Optimal Conditions
| Parameter | Decolorization/Reduction (%) | Reference |
| Decolorization | 86% | [2] |
| Biological Oxygen Demand (BOD₅) | 96% | [2][3] |
| Chemical Oxygen Demand (COD) | 79% | [2][3] |
| Total Organic Carbon (TOC) | 54% | [2][3] |
Table 3: Effect of Salt (NaCl) Concentration on Decolorization Efficiency by Consortium SPB92
| Salt Concentration (%) | Decolorization (%) | Reference |
| 2 | >92% | [4] |
| 3 | 72% | [2] |
| 4 | 46% | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments in the study of Acid Orange 95 biodegradation.
Protocol for Enrichment and Isolation of Acid Orange 95-Degrading Microbial Consortia
This protocol is designed to enrich and isolate microbial consortia from environmental samples capable of degrading Acid Orange 95.
Materials:
-
Environmental sample (e.g., soil or water from a dye-contaminated site)
-
Mineral Salt Medium (MSM)
-
Acid Orange 95
-
Sterile Erlenmeyer flasks
-
Incubator shaker
-
Plates with MSM agar and Acid Orange 95
-
Autoclave
-
Centrifuge
Procedure:
-
Enrichment Culture:
-
Prepare a sterile Mineral Salt Medium (MSM). The composition can vary, but a typical formulation is described in the literature.
-
Add Acid Orange 95 to the MSM to a final concentration of 100 mg/L. This will serve as the sole carbon source to select for dye-degrading microorganisms.
-
Inoculate 100 mL of the MSM-dye medium with 10 mL of the environmental sample (or 10 g of soil).
-
Incubate the flask at 32°C with shaking at 120 rpm for 6 days.[2]
-
After incubation, transfer 10 mL of the enriched culture to a fresh 100 mL of MSM-dye medium.
-
Repeat this sub-culturing step at least three times to enrich for a potent dye-degrading consortium.[2]
-
-
Isolation of Pure Strains (Optional, for consortium characterization):
-
After successful enrichment, perform serial dilutions of the culture.
-
Plate the dilutions onto MSM agar plates containing 100 mg/L Acid Orange 95.
-
Incubate the plates at 32°C until distinct colonies are visible.
-
Select colonies that form a clear zone of decolorization around them.
-
Purify the selected colonies by repeated streaking on fresh plates.
-
-
Consortium Development:
-
Once individual strains are isolated and identified (e.g., via 16S rRNA sequencing), they can be combined to form a defined microbial consortium.
-
Alternatively, the final enriched culture can be maintained and used as an undefined consortium.
-
Protocol for Decolorization Assay
This protocol is used to assess the ability of the microbial consortium to decolorize Acid Orange 95.
Materials:
-
Microbial consortium culture
-
Sterile 250 mL Erlenmeyer flasks
-
Sterile Mineral Salt Medium (MSM)
-
Acid Orange 95 stock solution
-
Yeast extract
-
UV-Visible Spectrophotometer
-
Centrifuge
Procedure:
-
Prepare 100 mL of sterile MSM in a 250 mL Erlenmeyer flask.
-
Supplement the MSM with 0.1% (w/v) yeast extract as a co-substrate.[2]
-
Add Acid Orange 95 to the medium to a final concentration of 30 mg/L.[2]
-
Inoculate the flask with the microbial consortium. The inoculum size should be standardized (e.g., 5% v/v of a pre-grown culture).
-
Prepare a control flask containing the same medium and dye but without the microbial inoculum.
-
Incubate the flasks under static conditions at 32°C for 23 hours.[2][3]
-
At regular intervals, withdraw a small aliquot of the culture.
-
Centrifuge the aliquot to pellet the microbial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of Acid Orange 95 (typically around 480-500 nm) using a UV-Visible spectrophotometer.
-
Calculate the decolorization percentage using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100
Protocol for Analysis of Biodegradation Products
This protocol outlines the methods to confirm that decolorization is due to biodegradation and to identify the resulting metabolites.
Materials:
-
Decolorized culture broth
-
Untreated dye solution (control)
-
Centrifuge
-
0.45 µm cellulose acetate filters
-
Analytical instruments: UV-Visible Spectrophotometer, Fourier Transform Infrared (FT-IR) Spectrometer, Gas Chromatography-Mass Spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
UV-Visible Spectrophotometric Analysis:
-
Scan the absorbance of the treated and untreated samples over a range of wavelengths (e.g., 200-800 nm).
-
A significant decrease in the peak absorbance at the maximum wavelength of Acid Orange 95 and the appearance of new peaks at different wavelengths in the treated sample suggest biodegradation.[2][3]
-
-
Fourier Transform Infrared (FT-IR) Spectroscopy:
-
Analyze the extracted metabolites from the treated sample and the original dye using FT-IR.
-
The disappearance or shifting of peaks corresponding to the azo bond and other functional groups in the dye molecule, and the appearance of new peaks corresponding to new functional groups (e.g., -NH2 from aromatic amines) in the treated sample, confirms the structural changes due to biodegradation.[2][3]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
Visualizations
Experimental Workflow
Caption: Experimental workflow for biodegradation of Acid Orange 95.
Proposed Biodegradation Pathway
Caption: Proposed pathway for the biodegradation of Acid Orange 95.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Lightfastness of Acid Orange 95 on Nylon
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the lightfastness of Acid Orange 95 on nylon substrates.
Troubleshooting Guide
This guide addresses common issues encountered during experimental work aimed at improving the lightfastness of Acid Orange 95 on nylon.
Question: My Acid Orange 95-dyed nylon samples are showing poor lightfastness. What are the primary factors contributing to this?
Answer: Several factors can contribute to the poor lightfastness of Acid Orange 95 on nylon. The photodegradation of the dye is a primary cause, a process often initiated by UV radiation.[1][2][3] Key contributing factors include:
-
Dye Concentration: Lighter shades of dyed fabrics tend to have lower lightfastness because the dye molecules are more dispersed and have a larger surface area exposed to light.[4][5][6]
-
UV Exposure: The ultraviolet component of the light source is a major driver of the chemical reactions that cause the dye to fade.[1][7][8]
-
Environmental Factors: Humidity and atmospheric contaminants can also play a role in the degradation of the dye.
-
Finishing Agents: Certain softeners and other finishing agents can negatively impact the lightfastness of acid dyes.[4]
Question: What are the most effective methods to improve the lightfastness of Acid Orange 95 on nylon?
Answer: There are three primary strategies to enhance the lightfastness of Acid Orange 95 on nylon:
-
Application of UV Absorbers: These compounds function by absorbing harmful UV radiation and dissipating it as less harmful thermal energy, thus protecting the dye from photodegradation.[1][3]
-
Aftertreatment with Fixing Agents:
-
Synthetic Tanning Agents (Syntans): These are condensation products of aromatic sulfonic acids and formaldehyde that can improve the wet fastness and, in some cases, the lightfastness of acid dyes.[9][10]
-
Cationic Fixing Agents: These agents form a complex with the anionic dye molecules, increasing their molecular size and reducing their susceptibility to fading.[11][12]
-
-
Optimization of the Dyeing Process: Proper control of dyeing parameters such as pH, temperature, and dye concentration can influence the final lightfastness of the dyed material.[13][14]
Question: I applied a UV absorber, but the lightfastness did not improve significantly. What could be the reason?
Answer: The effectiveness of a UV absorber can be influenced by several factors:
-
Type of UV Absorber: Different chemical classes of UV absorbers (e.g., benzophenones, benzotriazoles) have varying efficacy depending on the specific dye and fiber system.
-
Application Method: The method of application (e.g., exhaust dyeing, padding) and the concentration of the UV absorber are critical for achieving optimal protection.
-
Compatibility: The UV absorber must be compatible with the dye and other auxiliaries used in the dyeing process.
-
Shade Depth: The improvement in lightfastness with a UV absorber may be more pronounced in lighter shades.
Frequently Asked Questions (FAQs)
Q1: What is the typical Blue Wool Scale rating for Acid Orange 95 on nylon without any lightfastness treatment?
A1: While specific ratings can vary based on the dyeing process and substrate, acid dyes on nylon can have a wide range of lightfastness ratings. Without specific data for Acid Orange 95, it is essential to perform a baseline lightfastness test (e.g., according to ISO 105-B02) on your untreated dyed nylon to establish a benchmark.
Q2: How much improvement in the Blue Wool Scale rating can I expect after treatment?
Q3: Are there any negative effects of using lightfastness improvement treatments?
A3: Yes, some treatments may have drawbacks. For example:
-
Some fixing agents, particularly certain cationic types, can slightly alter the shade of the dyeing or reduce the lightfastness of specific dyes, even while improving wet fastness.[12]
-
The application of certain aftertreatments may affect the handle or feel of the fabric.
-
Improper application of fixing agents can lead to spotting or uneven treatment.[10]
Q4: Can I combine different lightfastness improvement methods?
A4: Yes, in some cases, a combination of methods can provide enhanced protection. For example, using a UV absorber during the dyeing process followed by an aftertreatment with a suitable fixing agent may offer superior lightfastness compared to a single treatment. However, compatibility between the different chemicals must be carefully evaluated to avoid adverse reactions.
Data Presentation
Table 1: Expected Qualitative Improvement in Lightfastness of Acid Dyes on Nylon
| Treatment Method | Expected Improvement | Potential Side Effects |
| UV Absorbers | Moderate to Good | May slightly alter shade; effectiveness is dye-specific. |
| Syntan Aftertreatment | Moderate | Primarily improves wet fastness; can impact lightfastness.[9] |
| Cationic Fixing Agents | Moderate to Good | Can alter shade; may reduce lightfastness of some dyes.[12] |
Note: The data in this table is qualitative and based on general findings for acid dyes on polyamide. Specific quantitative data for Acid Orange 95 is limited in the provided search results.
Experimental Protocols
1. Protocol for Application of a UV Absorber by Exhaust Method
This protocol outlines a general procedure for applying a UV absorber to nylon fabric dyed with Acid Orange 95.
-
Materials:
-
Nylon fabric dyed with Acid Orange 95
-
UV absorber (e.g., a benzophenone or benzotriazole derivative)
-
Acetic acid
-
Laboratory dyeing machine (e.g., a beaker dyer)
-
-
Procedure:
-
Prepare a dyebath with a liquor ratio of 20:1.
-
Add the UV absorber to the bath at a concentration of 1-3% on the weight of fabric (owf).
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.
-
Introduce the dyed nylon fabric into the bath at 40°C.
-
Raise the temperature to 98-100°C at a rate of 1.5°C/minute.
-
Hold at this temperature for 30-60 minutes.
-
Cool the bath to 70°C.
-
Rinse the fabric thoroughly with warm and then cold water.
-
Dry the fabric at a moderate temperature.
-
2. Protocol for Aftertreatment with a Synthetic Tanning Agent (Syntan)
This protocol describes a typical aftertreatment process using a syntan to improve the fastness properties of acid-dyed nylon.[12]
-
Materials:
-
Nylon fabric dyed with Acid Orange 95
-
Synthetic tanning agent (Syntan)
-
Formic acid
-
-
Procedure:
-
After dyeing and rinsing, prepare a fresh bath with a liquor ratio of 20:1.
-
Add the syntan to the bath at a concentration of 2-4% owf.
-
Adjust the pH of the bath to 3.0-4.0 with formic acid.
-
Introduce the dyed nylon fabric into the bath at 60°C.
-
Raise the temperature to 80°C and hold for 20-30 minutes.
-
Cool the bath and rinse the fabric.
-
Dry the fabric.
-
3. Protocol for Aftertreatment with a Cationic Fixing Agent
This protocol provides a general method for applying a cationic fixing agent to enhance the fastness of acid dyes on nylon.[2]
-
Materials:
-
Nylon fabric dyed with Acid Orange 95
-
Cationic fixing agent
-
Acetic acid
-
-
Procedure:
-
Following dyeing and rinsing, prepare a new bath at a liquor ratio of 15:1.
-
Add the cationic fixing agent to the bath at a concentration of 1-4% owf.
-
Adjust the pH to approximately 6.0 with acetic acid.
-
Introduce the dyed fabric into the bath at 60°C.
-
Treat for 20-30 minutes at this temperature.
-
Rinse the fabric with cold water.
-
Dry the fabric.
-
4. Protocol for Lightfastness Testing (Based on ISO 105-B02)
This protocol outlines the standardized method for assessing the lightfastness of the treated and untreated nylon samples.
-
Apparatus:
-
Xenon arc lamp apparatus
-
Blue Wool standards (Scale 1-8)
-
Grey Scale for assessing color change
-
Specimen holders
-
-
Procedure:
-
Mount the test specimens and a set of Blue Wool standards on the holders.
-
Expose the samples in the Xenon arc apparatus under controlled conditions of light intensity, temperature, and humidity.[16]
-
Periodically inspect the fading of the specimens and the Blue Wool standards.
-
The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale, or when a specific Blue Wool standard shows a certain degree of fading.
-
The lightfastness rating is the number of the Blue Wool standard that exhibits similar fading to the test specimen.[7][8][16][17][18]
-
Mandatory Visualizations
Caption: Simplified mechanism of Acid Orange 95 photodegradation on nylon.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Cationic dye fixing agent Uesd in Printed and Dyed Textiles [tianshengchem.com]
- 3. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to improve the light fastness of textiles? Three reliable methods [danlintex.com]
- 5. [PDF] Improvement of Wash Fastness of Direct and Acid Dyes Applied to Silk by Aftertreatment with Syntan, Syntan/Cation, and Full Backtan Processes | Semantic Scholar [semanticscholar.org]
- 6. Fibers And Polymers [public.thinkonweb.com]
- 7. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 8. Materials Technology Limited [drb-mattech.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. US5314504A - Process for the application of dye fixing agents to polyamide fiber utilizing controlled fixing agent addition - Google Patents [patents.google.com]
- 11. fineotex.com [fineotex.com]
- 12. researchgate.net [researchgate.net]
- 13. autumnchem.com [autumnchem.com]
- 14. Reasons and measures for common dyeing problems of nylon - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 15. Ways to improve color fastness of polyamide fiber [utstesters.com]
- 16. benchchem.com [benchchem.com]
- 17. jmest.org [jmest.org]
- 18. Blue Wool Scale and Grey Scale: How to Rate Light Fastness Accurately - Textile Tester [darongtester.com]
Technical Support Center: Optimizing Wool Dyeing with Acid Orange 95
This guide provides researchers, scientists, and professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for dyeing wool with Acid Orange 95.
I. Frequently Asked Questions (FAQs)
Q1: What is Acid Orange 95? A1: Acid Orange 95 (C.I. 24780) is a water-soluble anionic dye belonging to the double azo class.[1][2] It presents as a cherry red powder and is used for dyeing protein fibers like wool and silk, as well as polyamides.[1][2][3][4]
Q2: How do acid dyes bind to wool fibers? A2: Wool is a protein fiber containing amino (-NH2) and carboxyl (-COOH) groups. In an acidic dyebath, the amino groups are protonated to form cationic sites (-NH3+).[5] The negatively charged anionic dye molecules (R-SO3-) are then attracted to these positive sites through ionic bonds, hydrogen bonds, and van der Waals forces.[5]
Q3: Why is pH control crucial in this process? A3: The pH of the dyebath directly controls the number of positive sites on the wool fiber.[6] A lower pH (more acidic) increases the number of -NH3+ sites, which enhances dye uptake and exhaustion.[6][7] However, the optimal pH depends on the specific class of acid dye.[8] Starting the process at a near-neutral pH and gradually adding acid can improve the evenness of the dyeing.
Q4: What is the role of temperature in dyeing wool with acid dyes? A4: Temperature is a critical factor. A gradual increase in temperature helps the dye penetrate the fiber and promotes level (even) dyeing.[9] The dyeing is typically carried out near boiling, between 185°F and 200°F (85°C - 95°C), for 30 to 60 minutes.[5][10] Rapid heating can cause the dye to fix too quickly on the surface, leading to uneven color.[11][12] It's also vital to avoid boiling the wool, as temperatures above 180°F can make the fiber brittle and rough.[11]
Q5: What is the function of electrolytes like Glauber's salt (sodium sulfate)? A5: Electrolytes, such as Glauber's salt, act as retarding or leveling agents.[5][13] In the initial stages of dyeing, the salt anions (SO4^2-) compete with the dye anions for the positive sites on the wool fiber.[13] This slows down the initial rapid uptake of the dye, allowing it to migrate and distribute more evenly throughout the material, preventing blotchy results.[5][13]
II. Troubleshooting Guide
This section addresses common problems encountered during the dyeing process in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Uneven Color / Splotchy Results | 1. Rapid Heating: The dye strikes the fiber too quickly.[11][12] 2. Adding Acid Too Early: Causes dye to fix before it has evenly distributed.[11][12] 3. Insufficient Agitation: The yarn or fabric was not moved enough for even dye exposure.[11] 4. Overcrowding: The pot is too small for the material to move freely.[11][12] 5. Improper Wetting: Dry spots on the fiber absorb dye differently.[12] | 1. Control Heating Rate: Gradually raise the temperature to just below boiling over 30-45 minutes.[10][14] 2. Staged Acid Addition: Add the acid after the dye has been circulating in the bath for 10-15 minutes at temperature.[11][12] 3. Gentle, Regular Stirring: Stir gently but frequently throughout the dyeing process.[10] 4. Use a Larger Pot: Ensure a high liquor ratio (e.g., 40:1) so the material can move freely.[15] 5. Pre-soak Thoroughly: Wet out the wool for at least 30 minutes before adding it to the dyebath.[16][17] |
| Poor Color Yield / Pale Shade | 1. Incorrect pH: The dyebath is not acidic enough to facilitate dye-fiber bonding.[18] 2. Insufficient Temperature/Time: The dye did not have enough energy or time to fix to the fiber.[11][18] 3. Excessive Electrolyte: Too much salt can overly inhibit dye uptake. | 1. Check and Adjust pH: Verify the dyebath pH is within the optimal range (typically 4.5-5.5 for milling dyes) and add more acid if necessary.[18] 2. Maintain Temperature and Time: Ensure the bath is held at 185-200°F (85-95°C) for at least 30-60 minutes.[5][10] 3. Optimize Salt Concentration: Reduce the amount of Glauber's salt in subsequent experiments. Start with a lower concentration (e.g., 5% owf). |
| Color Bleeding / Poor Wash Fastness | 1. Dye Overload: Using too much dye for the weight of the fiber.[18] 2. Incomplete Fixation: Caused by insufficient acid, time, or temperature.[18] 3. Heating Too Quickly: The dye fixes on the surface but doesn't penetrate, leading to it washing out.[11] | 1. Calculate Dye Amount: Use an appropriate depth of shade (DOS) calculation. For excess dye, add more undyed fiber to the bath to absorb it.[18] 2. Ensure Complete Exhaustion: The dyebath should be clear at the end. If not, add more acid and/or extend the heating time.[14][18] 3. Slow Cooling: Allow the dyebath to cool gradually before rinsing. Sudden temperature changes can shock the fiber.[10] |
| "Freckling" / Specks of Color | 1. Undissolved Dye Powder: Clumps of dye powder fix onto the fabric as dark spots.[12] | 1. Paste and Strain Dye: First, make a paste of the dye powder with a small amount of very hot water. Then, dissolve it fully before adding to the main bath. For critical applications, strain the dye solution through a fine mesh.[12] |
| Damaged/Felted Wool | 1. Excessive Temperature: Boiling the wool can damage the protein fibers.[11] 2. Sudden Temperature Changes: "Shocking" the wool by moving it between hot and cold liquids causes felting.[10] 3. Excessive Agitation: Vigorous stirring or tumbling can cause the wool scales to lock together. | 1. Monitor Temperature: Keep the temperature below boiling (max 205°F / 96°C).[14][19] 2. Gradual Heating and Cooling: Allow the dyebath to cool down to room temperature before removing the wool for rinsing.[10] 3. Stir Gently: Move the material gently and minimally to avoid tangling and felting.[16] |
III. Quantitative Data & Starting Parameters
These tables provide recommended starting points for optimization experiments. Values are given as a percentage of the weight of fiber (% owf).
Table 1: Core Dyeing Parameters
| Parameter | Recommended Range | Purpose |
| Dye Concentration | 0.5 - 4.0% owf | Controls the depth of shade |
| pH | 4.5 - 6.0 | Controls dye exhaustion rate |
| Temperature | 185 - 205°F (85 - 96°C) | Promotes dye diffusion and fixation |
| Time at Temperature | 30 - 60 minutes | Ensures complete dye fixation |
| Liquor Ratio | 30:1 to 50:1 | Ensures even dyeing and prevents crowding |
Table 2: Dyeing Auxiliaries
| Auxiliary | Recommended Range (% owf) | Purpose |
| Glauber's Salt (Na₂SO₄) | 5 - 10% | Leveling/Retarding Agent (promotes evenness)[5] |
| Acetic Acid (CH₃COOH) or Formic Acid (HCOOH) | 1 - 4% | pH control (exhausting agent)[5] |
| Levelling Agent (e.g., ethoxylated fatty amines) | 0.5 - 1.5% | Further assists in achieving a level dyeing[5] |
IV. Experimental Protocol: Laboratory Scale
This protocol details a standard exhaustion dyeing method for 100g of scoured wool yarn.
1. Preparation:
-
Scouring: Wash the wool yarn with a neutral detergent (e.g., 0.5 g/L) at 110°F (44°C) to remove any impurities, then rinse thoroughly.[20]
-
Pre-wetting: Soak the scoured yarn in warm water for at least 30 minutes to ensure complete and even wetting.[16][17]
2. Dyebath Formulation:
-
Calculate Inputs: Based on the 100g yarn weight, calculate the required amounts of dye and auxiliaries using the parameters in Tables 1 & 2. Example for a 2% depth of shade (DOS): 2g Acid Orange 95, 5g Glauber's Salt, 2mL Acetic Acid.
-
Prepare Dye Stock: Create a paste with the 2g of Acid Orange 95 powder and a small amount of hot water. Gradually add more hot water (approx. 200mL) while stirring to ensure it is fully dissolved.[12]
-
Prepare Dyebath: In a stainless steel pot, add water to achieve a 40:1 liquor ratio (4000 mL or 4L for 100g yarn). Add the calculated Glauber's salt and stir until dissolved. Add the dissolved dye stock solution and mix well.
3. Dyeing Procedure:
-
Add the pre-wetted yarn to the dyebath at room temperature.
-
Slowly raise the temperature of the bath to 185-200°F (85-95°C) over a period of 30-45 minutes. Stir gently every 5-10 minutes.[14]
-
Once the target temperature is reached, add the calculated amount of acetic acid to lower the pH and promote exhaustion.[11]
-
Hold the temperature for 45-60 minutes, continuing to stir gently at intervals.
-
Check for exhaustion. The dyebath should be mostly clear.
4. Rinsing and Drying:
-
Turn off the heat and allow the pot to cool slowly to room temperature. This is critical to prevent felting.[10]
-
Once cool, remove the yarn and rinse with lukewarm water until the water runs clear.
-
Gently squeeze out excess water (do not wring) and hang to air dry away from direct sunlight.
V. Visualizations
Diagrams created with Graphviz to illustrate key processes and relationships.
Caption: Standard experimental workflow for dyeing wool.
Caption: Troubleshooting logic for uneven dyeing results.
Caption: Effect of low pH on wool fiber and dye interaction.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Acid Orange 95 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 3. China Acid Orange 95 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 4. Acid Orange 95 - Weak Acid Orange GSN - Acid Orange GSN from Emperor Chem [emperordye.com]
- 5. textilelearner.net [textilelearner.net]
- 6. woolwise.com [woolwise.com]
- 7. Factors Affecting Acid Dyeing - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. What is the effect of pH in dyeing? [pburch.net]
- 9. hztya.com [hztya.com]
- 10. dick-blick.com [dick-blick.com]
- 11. youtube.com [youtube.com]
- 12. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 13. woolwise.com [woolwise.com]
- 14. berrylakefiberarts.com [berrylakefiberarts.com]
- 15. thaiscience.info [thaiscience.info]
- 16. hotmagentayarns.com [hotmagentayarns.com]
- 17. prochemicalanddye.com [prochemicalanddye.com]
- 18. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
- 19. researchgate.net [researchgate.net]
- 20. iosrjournals.org [iosrjournals.org]
Technical Support Center: Troubleshooting Uneven Dyeing with Acid Orange 95 on Silk
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving uneven dyeing issues encountered when using Acid Orange 95 on silk fabric.
Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format, offering explanations and actionable solutions to achieve uniform and reproducible dyeing results.
Q1: What are the most common visual signs of uneven dyeing with Acid Orange 95 on silk?
Uneven dyeing on silk can manifest in several ways:
-
Streaks or Skitteriness: Linear or irregular lines of lighter or darker color.
-
Blotches or Patches: Irregular areas of varying color depth.[1]
-
Color Banding: Distinct bands of different shades across the fabric.[1]
-
Edge-to-Center Shading: Variation in color from the edges to the center of the fabric.[1]
-
Speckled or Spotted Appearance: Small, dark spots on the fabric surface, which may be due to undissolved dye particles.[2]
Q2: My silk fabric shows blotchy patches after dyeing. What is the likely cause and how can I fix it?
Blotchy dyeing is a frequent issue and can often be traced back to several factors:
-
Improper Pretreatment: Silk fibers may have residual sericin (silk gum), oils, or sizing agents that hinder uniform dye absorption. Ensure the silk is thoroughly scoured before dyeing.[3][4]
-
Insufficient Wetting: If the silk is not uniformly wetted before entering the dyebath, it can lead to uneven initial dye uptake.
-
Overcrowding in the Dyebath: The fabric needs to move freely in the dyebath for even dye distribution. Overloading the dyeing vessel can cause the fabric to bunch up, resulting in uneven color.[5]
-
Inadequate Agitation: Constant and gentle agitation is crucial for maintaining a uniform dye concentration around the fabric.[6]
Solution:
-
Pre-treatment: Scour the silk fabric with a non-ionic detergent to remove any impurities. Rinse thoroughly.[7]
-
Wetting Out: Thoroughly soak the silk in water before introducing it to the dyebath.
-
Proper Liquor Ratio: Use a sufficient volume of water in the dyebath to allow the fabric to move freely. A liquor ratio of 30:1 (30 parts water to 1 part fabric by weight) is a good starting point.[7]
-
Consistent Stirring: Stir the dyebath gently and continuously throughout the dyeing process.[6]
Q3: The color of my silk is streaky. What could be the reason for this?
Streaky dyeing is often a result of the dye fixing too quickly onto the fabric surface, preventing even distribution.
-
Rapid Temperature Increase: Raising the dyebath temperature too quickly can cause the dye to rush onto the fiber surface, leading to streaks.
-
Incorrect pH: An overly acidic initial dyebath can accelerate the dye uptake, causing unevenness. The acid should be added gradually.
-
Rapid Addition of Dye or Acid: Adding the dye solution or acid directly onto the fabric or too quickly into the dyebath can cause localized high concentrations and streaks.[6]
Solution:
-
Controlled Temperature Rise: Start the dyeing process at a lower temperature (around 40°C) and gradually increase it to the target temperature (around 85-90°C) over 30-45 minutes.[8]
-
Gradual Acid Addition: Add the acid (e.g., acetic acid or citric acid) to the dyebath before adding the fabric, or add it in portions during the dyeing process.
-
Proper Chemical Dosing: Always remove the fabric from the dyebath before adding more chemicals. Ensure the dye solution is well-dispersed before re-introducing the fabric.
Q4: Why does the shade of my dyed silk appear lighter than expected?
A lighter than expected shade of Acid Orange 95 on silk can be due to several factors. It has been noted that Acid Orange 95 can produce a slightly shallower shade on silk compared to wool or polyamide.[4][9][10]
-
Insufficient Dye Concentration: The amount of dye used may not be enough for the weight of the fabric to achieve the desired depth of shade.
-
Incorrect pH: If the dyebath is not sufficiently acidic, the dye exhaustion and fixation will be poor.
-
Inadequate Dyeing Time or Temperature: The dyeing process may not have been carried out for a long enough duration or at a high enough temperature for maximum dye uptake.
Solution:
-
Accurate Dye Calculation: Ensure the correct amount of dye is used based on the weight of the fabric (owf - on weight of fabric). For a medium shade, 2-4% owf is a typical starting point.[11]
-
Optimize pH: Maintain the dyebath at an acidic pH, typically between 4.5 and 5.5 for acid dyes on silk.
-
Sufficient Time and Temperature: Allow for adequate dyeing time at the optimal temperature (e.g., 45-60 minutes at 85-90°C).[8]
Q5: Can I use leveling agents to prevent uneven dyeing?
Yes, using a leveling agent is a highly effective method for preventing uneven dyeing, especially with dyes that have a high strike rate.
-
Function of Leveling Agents: Leveling agents are auxiliary chemicals that slow down the initial rapid uptake of the dye by the fiber. They compete with the dye for sites on the fiber, ensuring a more gradual and uniform distribution of the dye.[3]
-
Types of Leveling Agents: There are various types of leveling agents available, often based on sulphated fatty amines or fatty acid ethylene oxide condensates.[3]
Recommendation:
-
Incorporate a suitable leveling agent into the dyebath, following the manufacturer's instructions for concentration. Typically, a concentration of 0.5-2.0% on the weight of the fabric is used.[5]
Data Presentation
Table 1: Recommended Dyeing Parameters for Acid Orange 95 on Silk
| Parameter | Recommended Value | Purpose |
| Dye Concentration | 1.0 - 4.0% (owf) | To achieve desired color depth. |
| Liquor Ratio | 30:1 - 40:1 | Ensures free movement of fabric for even dyeing. |
| pH | 4.5 - 5.5 | Promotes dye-fiber interaction. |
| Starting Temperature | 40°C | Allows for gradual dye uptake. |
| Rate of Temperature Rise | 1 - 2°C per minute | Prevents rapid dye strike and unevenness. |
| Final Dyeing Temperature | 85 - 90°C | Optimizes dye diffusion and fixation. |
| Dyeing Time | 45 - 60 minutes at final temp. | Ensures complete dye exhaustion and fixation. |
| Levelling Agent | 0.5 - 2.0% (owf) | Controls dye uptake for uniform color. |
| Glauber's Salt (Sodium Sulfate) | 5 - 10 g/L | Promotes dye exhaustion. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Blotches/Patches | Improper pretreatment, overcrowding, poor agitation. | Thoroughly scour fabric, use a higher liquor ratio, ensure constant stirring. |
| Streaks | Rapid temperature increase, incorrect pH, rapid chemical addition. | Control heating rate, add acid gradually, pre-dilute and add chemicals slowly. |
| Light Shade | Insufficient dye, incorrect pH, inadequate time/temperature. | Use correct dye concentration, optimize pH, ensure sufficient dyeing time at the correct temperature. |
| Speckled Appearance | Undissolved dye particles. | Ensure dye is completely dissolved before adding to the dyebath. |
Experimental Protocols
Standard Protocol for Dyeing Silk with Acid Orange 95
-
Pretreatment (Scouring):
-
Prepare a bath with a 0.5 g/L non-ionic detergent and 0.5 g/L sodium carbonate solution.
-
Introduce the silk fabric and heat to 60-70°C for 30 minutes with gentle agitation.
-
Rinse the fabric thoroughly with warm water, followed by a cold water rinse.
-
-
Dye Bath Preparation:
-
Fill a stainless steel dye pot with the required amount of water to achieve a 30:1 liquor ratio.
-
Add a leveling agent (1% owf) and Glauber's salt (10 g/L) and stir until dissolved.
-
Adjust the pH of the bath to 5.0 using acetic acid.
-
Separately, dissolve the pre-calculated amount of Acid Orange 95 powder in a small amount of hot water, ensuring it is fully dissolved.
-
Add the dissolved dye solution to the dyebath and stir well.
-
-
Dyeing Procedure:
-
Introduce the pre-wetted silk fabric into the dyebath at 40°C.
-
Slowly raise the temperature to 85-90°C at a rate of 1.5°C per minute.
-
Hold the temperature at 85-90°C for 45-60 minutes, with continuous gentle stirring.
-
-
Post-Treatment:
-
Allow the dyebath to cool down to 60°C before removing the fabric.
-
Rinse the dyed fabric in warm water, then in cold water until the water runs clear.
-
Wash the fabric with a neutral detergent at 50°C for 15 minutes to remove any unfixed dye.
-
Rinse thoroughly and air dry away from direct sunlight.
-
Mandatory Visualization
Caption: Troubleshooting workflow for uneven dyeing.
Caption: Interaction of Acid Orange 95 with silk fiber.
References
- 1. Acidic Leveling Agent FT - Guangzhou Jieneng Textile Technology Ltd. [jncice.com]
- 2. Leveling Acid Dyes: Premium Solutions for Textile Dyeing [accio.com]
- 3. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 4. Acid Orange 95 - Weak Acid Orange GSN - Acid Orange GSN from Emperor Chem [emperordye.com]
- 5. Wholesale Levelling agent for acid and pre-metallized dyes Factory and Pricelist | VANABIO [wanabio.com]
- 6. threadsmonthly.com [threadsmonthly.com]
- 7. Dye Recipes using Acid Dyes [georgeweil.com]
- 8. textilecoach.net [textilecoach.net]
- 9. Acid Orange 95 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 10. China Acid Orange 95 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 11. INSTRUCTIONS - ACID DYES [gsdye.com]
Technical Support Center: Efficient Removal of Acid Orange 95 from Wastewater
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of Acid Orange 95 from wastewater.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process of Acid Orange 95 removal.
1. Adsorption-Based Methods
| Problem | Potential Cause | Troubleshooting Steps |
| Low Removal Efficiency | Incorrect pH: The surface charge of the adsorbent and the dye's ionization state are pH-dependent. For anionic dyes like Acid Orange 95, lower pH values (acidic conditions) generally favor adsorption.[1][2] | - Adjust the pH of the solution to the optimal range for your specific adsorbent. For many materials, a pH of 2-3 is ideal for anionic dye removal.[1][2] - Perform a pH optimization study to determine the point of zero charge (pHpzc) of your adsorbent. |
| Insufficient Adsorbent Dosage: The number of active sites available for dye uptake is directly related to the amount of adsorbent used.[1][2] | - Increase the adsorbent dosage incrementally to find the optimal concentration where removal efficiency plateaus.[1][2] - Be aware that excessive adsorbent dosage can lead to particle aggregation, reducing the effective surface area. | |
| Short Contact Time: Adsorption is a time-dependent process. Equilibrium may not have been reached. | - Increase the contact time between the adsorbent and the dye solution.[1] - Conduct kinetic studies to determine the equilibrium time for your system. | |
| High Initial Dye Concentration: A high concentration of dye molecules can saturate the active sites of the adsorbent.[2] | - If possible, dilute the wastewater sample. - Increase the adsorbent dosage to provide more binding sites. | |
| Adsorbent Inactivity: The adsorbent may have lost its activity due to improper storage or previous use. | - Regenerate the adsorbent according to established protocols (e.g., acid/base washing, thermal treatment). - Characterize the fresh and used adsorbent to check for changes in surface area and functional groups. |
2. Advanced Oxidation Processes (AOPs) - Photocatalysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Degradation Rate | Suboptimal pH: The pH affects the surface charge of the photocatalyst and the generation of hydroxyl radicals. Acidic conditions are often favorable.[3] | - Adjust the pH of the solution. For TiO2-based photocatalysis of azo dyes, a pH of 3 is often optimal.[4] |
| Inadequate Catalyst Loading: Too little catalyst results in insufficient active sites, while too much can cause light scattering and reduce light penetration.[5] | - Optimize the photocatalyst concentration. A typical starting point is 1.0 g/L.[5] | |
| Low Light Intensity: The generation of electron-hole pairs is dependent on the intensity of the light source. | - Ensure the light source is functioning correctly and is of the appropriate wavelength for your photocatalyst. - Increase the light intensity if possible, but be mindful of potential overheating. | |
| Presence of Radical Scavengers: Certain ions in the wastewater (e.g., carbonate) can consume hydroxyl radicals, reducing the degradation efficiency.[3] | - Analyze the composition of your wastewater. - Consider a pre-treatment step to remove interfering ions if their concentration is high. | |
| Catalyst Deactivation: The catalyst surface can become fouled by dye molecules or byproducts, or it may undergo photocorrosion.[6] | - Wash the catalyst with deionized water or a suitable solvent after each cycle. - Consider thermal treatment to regenerate the catalyst. |
3. Advanced Oxidation Processes (AOPs) - Fenton/Photo-Fenton
| Problem | Potential Cause | Troubleshooting Steps |
| Low Degradation Efficiency | Incorrect pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 2 and 4.[7][8] | - Adjust the pH to the optimal range. At pH > 4, iron precipitates as ferric hydroxide, reducing catalyst availability.[7] |
| Suboptimal Fe²⁺/H₂O₂ Ratio: The ratio of ferrous iron to hydrogen peroxide is critical for maximizing hydroxyl radical production. | - Optimize the Fe²⁺ and H₂O₂ concentrations. Excess H₂O₂ can act as a hydroxyl radical scavenger, and excess Fe²⁺ can also react with hydroxyl radicals. | |
| Insufficient H₂O₂ Concentration: An inadequate amount of hydrogen peroxide will limit the generation of hydroxyl radicals. | - Increase the H₂O₂ dosage. However, be cautious as excessive amounts can be detrimental to the process. | |
| Formation of Iron Sludge: Precipitation of iron hydroxides can reduce the catalytic activity and create a secondary pollution problem.[9] | - Maintain the pH within the optimal range. - Consider using heterogeneous Fenton catalysts to minimize sludge formation. |
Frequently Asked Questions (FAQs)
1. General Questions
-
Q1: What are the most common methods for removing Acid Orange 95 from wastewater?
-
Q2: How can I determine the concentration of Acid Orange 95 in my samples?
-
A2: The concentration of Acid Orange 95 can be determined spectrophotometrically by measuring the absorbance at its maximum wavelength (λmax), which is typically around 483-485 nm.[12]
-
2. Adsorption
-
Q3: What is the effect of temperature on the adsorption of Acid Orange 95?
-
A3: The effect of temperature depends on the nature of the adsorption process. For an endothermic process, increasing the temperature will increase the adsorption capacity. Conversely, for an exothermic process, increasing the temperature will decrease the adsorption capacity. It is recommended to conduct experiments at different temperatures to determine the thermodynamic parameters.
-
-
Q4: Can the adsorbent be reused?
-
A4: Yes, many adsorbents can be regenerated and reused. The regeneration method depends on the adsorbent and the nature of the dye-adsorbent interaction. Common methods include washing with an acidic or basic solution, or thermal treatment.[13]
-
3. Advanced Oxidation Processes (AOPs)
-
Q5: What is the role of hydroxyl radicals in AOPs?
-
Q6: Why is pH so critical for the Fenton process?
Quantitative Data Summary
Table 1: Comparison of Different Adsorbents for Acid Orange 7/95 Removal
| Adsorbent | Optimal pH | Adsorbent Dose | Contact Time (min) | Max. Removal Efficiency (%) | Reference |
| Kenya Tea Pulps | 2 | 10 g/L | 120 | 98.41 | [1] |
| Commercial Activated Carbon | 3 | 0.01 g/50mL | 30 | 97.8 | [2] |
| Graphene Oxide | Acidic | Not specified | 120 | >92 | [16] |
| ZIF-67 (MOF) | <9 | 10 mg/100mL | 1440 (24h) | High Adsorption Capacity | [17] |
| Organoclay | 5 | 0.8 g/L | 53 | 95 | [12] |
Table 2: Performance of Advanced Oxidation Processes for Acid Orange 7/95 Removal
| Process | Catalyst/Reagents | Optimal pH | Reaction Time | Degradation Efficiency (%) | Reference |
| Photocatalysis | TiO₂ | Not specified | 127 hours | 100 | [5] |
| UV/H₂O₂ | H₂O₂ | Neutral | 90 min (batch) | 100 | [18] |
| Photo-Fenton-like | Fe-TS-1 | 3 | Not specified | High | [4] |
| Non-Thermal Plasma | Fe₂O₃ on glass spheres | Not specified | 5 min | 80 (mineralization) | [19][20] |
| Bi₂MoO₆/H₂O₂ | Bi₂MoO₆, H₂O₂ | 7 | 8 hours | ~96 | [6] |
Experimental Protocols
1. Batch Adsorption Experiment
-
Preparation of Stock Solution: Prepare a stock solution of Acid Orange 95 of a known concentration (e.g., 1000 mg/L) in deionized water.
-
Preparation of Working Solutions: Prepare a series of working solutions of different initial concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
-
Adsorption Procedure:
-
Take a fixed volume of the dye solution (e.g., 50 mL) in a series of Erlenmeyer flasks.
-
Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Add a known amount of the adsorbent (e.g., 0.1 g) to each flask.
-
Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.
-
-
Sample Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of Acid Orange 95 in the supernatant using a UV-Vis spectrophotometer at its λmax.
-
-
Calculation of Removal Efficiency:
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100, where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
2. Photocatalytic Degradation Experiment
-
Reactor Setup: Use a photoreactor equipped with a suitable light source (e.g., UV lamp or solar simulator) and a magnetic stirrer.
-
Reaction Mixture:
-
Add a specific volume of Acid Orange 95 solution of known concentration to the reactor.
-
Add the desired amount of photocatalyst (e.g., 1.0 g/L of TiO₂).
-
Adjust the pH to the optimal value.
-
-
Degradation Process:
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Turn on the light source to initiate the photocatalytic reaction.
-
-
Sampling and Analysis:
-
Withdraw samples at regular time intervals.
-
Centrifuge or filter the samples to remove the photocatalyst particles.
-
Analyze the concentration of Acid Orange 95 in the filtrate using a UV-Vis spectrophotometer.
-
-
Data Analysis: Plot the concentration of the dye as a function of time to determine the degradation kinetics.
Visualizations
Caption: Workflow for a typical batch adsorption experiment.
Caption: Simplified pathway of photocatalytic degradation.
References
- 1. Removal of Acid Orange 7 dye from aqueous solutions by adsorption onto Kenya tea pulps; granulated shape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Factors influencing the photodegradation of acid orange 8 by nitrocellulose membranes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ijert.org [ijert.org]
- 6. mdpi.com [mdpi.com]
- 7. The Optimization of Advanced Oxidation Processes for the Degradation of Industrial Pollutants [mdpi.com]
- 8. asjp.cerist.dz [asjp.cerist.dz]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Removal of Acid Orange 7 from Aqueous Solution by Metal-Organic Frameworks [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Photocatalytic Degradation of Acid Orange 95
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the photocatalytic degradation of Acid Orange 95 (AO95) and similar azo dyes.
Troubleshooting Guide
This section addresses common problems encountered during photocatalytic degradation experiments, offering potential causes and solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Degradation Efficiency | 1. Suboptimal Photocatalyst Dosage: Too little catalyst provides insufficient active sites, while too much can cause light scattering and reduce light penetration.[1][2] 2. Incorrect pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption and degradation.[1][3][4][5][6] 3. Inappropriate Initial Dye Concentration: High concentrations can saturate the catalyst surface, blocking light and reducing efficiency.[7][8] 4. Insufficient Light Intensity or Inappropriate Wavelength: The photocatalyst requires sufficient energy to become activated. 5. Photocatalyst Deactivation: The catalyst surface may be fouled by dye molecules or intermediates.[8] 6. Presence of Inhibiting Ions: Certain ions in the water matrix can scavenge reactive oxygen species or block active sites.[9] | 1. Optimize Catalyst Dosage: Systematically vary the catalyst concentration (e.g., 0.5 g/L to 3.0 g/L) to find the optimal loading for your specific setup.[1][10] 2. Adjust pH: Determine the point of zero charge (pzc) of your photocatalyst. For anionic dyes like AO95, a pH below the pzc will result in a positively charged catalyst surface, promoting adsorption. Acidic conditions (e.g., pH 3) are often optimal.[1][3] 3. Vary Initial Dye Concentration: Perform experiments with a range of initial dye concentrations (e.g., 5 mg/L to 50 mg/L) to identify the concentration at which degradation is most efficient.[7][11] 4. Verify Light Source: Ensure your light source provides the appropriate wavelength and intensity to activate your photocatalyst. For TiO2, UV irradiation is typically required, unless it is doped to be active under visible light.[12] 5. Catalyst Regeneration: Wash the photocatalyst with distilled water or a suitable solvent to remove adsorbed species. In some cases, thermal treatment may be necessary. 6. Analyze Water Matrix: If using real wastewater, analyze for the presence of common ions (e.g., carbonates, chlorides, sulfates) that may interfere with the reaction.[9] |
| Inconsistent or Irreproducible Results | 1. Inhomogeneous Catalyst Suspension: Poor stirring can lead to catalyst settling and inconsistent light exposure. 2. Fluctuations in Experimental Conditions: Variations in temperature, pH, or light intensity between experiments. 3. Degradation of Photocatalyst: Some photocatalysts may undergo photocorrosion or structural changes over time. | 1. Ensure Adequate Mixing: Use a magnetic stirrer or ultrasonic bath to maintain a uniform suspension of the photocatalyst. 2. Control Experimental Parameters: Carefully monitor and control temperature, pH, and light intensity throughout the experiment. Use a thermostat-controlled reactor and a calibrated pH meter and radiometer. 3. Characterize Catalyst: Periodically characterize the photocatalyst (e.g., using XRD, SEM) to check for any changes in its properties. |
| Color Reappears After Treatment | 1. Reversible Reaction: Some intermediate degradation products may be colored or can recombine to form colored compounds.[11] 2. Incomplete Mineralization: The chromophore of the dye may be broken, leading to decolorization, but the aromatic intermediates are not fully degraded to CO2 and H2O. | 1. Prolong Irradiation Time: Increase the duration of the experiment to ensure complete degradation of intermediates. 2. Monitor Total Organic Carbon (TOC): Measure the TOC of the solution before and after treatment to assess the extent of mineralization, not just decolorization.[13] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the photocatalytic degradation of Acid Orange 95?
For anionic dyes like Acid Orange 95, an acidic pH is generally optimal.[1][3] The surface of common photocatalysts like titanium dioxide (TiO₂) is positively charged in acidic conditions (below its point of zero charge), which promotes the adsorption of the negatively charged sulfonate groups of the dye molecule.[6][14] Experimental results often show the highest degradation efficiency at a pH of around 3.[1][3]
2. How does the photocatalyst dosage affect the degradation rate?
The degradation rate generally increases with the photocatalyst dosage up to an optimal point.[1] This is because a higher catalyst concentration provides more active sites for the reaction. However, an excessively high dosage can lead to a decrease in the degradation rate due to increased turbidity of the solution, which scatters the incident light and reduces its penetration.[1][2] This "screening effect" limits the light reaching the catalyst particles.[1]
3. Why does a high initial dye concentration inhibit the degradation process?
A high initial concentration of the dye can hinder the photocatalytic degradation process for two main reasons:
-
Saturation of Catalyst Surface: At high concentrations, the dye molecules saturate the active sites on the photocatalyst surface, leading to a decrease in the number of available sites for the generation of reactive oxygen species.[7][8]
-
Light Attenuation: The dye molecules in the solution can absorb a significant fraction of the incident light, preventing it from reaching the surface of the photocatalyst.[15]
4. What are the common intermediates formed during the degradation of azo dyes like Acid Orange 95?
The photocatalytic degradation of azo dyes is a complex process involving the breakdown of the chromophoric azo bond (-N=N-) and the subsequent degradation of the resulting aromatic intermediates. Common intermediates can include phenolic compounds, carboxylic acids, and aromatic amines.[16] Complete mineralization leads to the formation of CO₂, H₂O, and inorganic ions like nitrates and sulfates.
5. Can the photocatalyst be reused?
Yes, one of the advantages of heterogeneous photocatalysis is the potential for catalyst reuse. After the degradation process, the photocatalyst can be separated from the solution by filtration or centrifugation, washed to remove any adsorbed species, and then dried.[10] However, the photocatalytic activity may decrease after several cycles due to catalyst deactivation or loss during recovery.[15]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the photocatalytic degradation of Acid Orange dyes under different experimental conditions.
Table 1: Effect of Photocatalyst Dosage on Degradation Efficiency
| Photocatalyst | Dye (Initial Conc.) | Dosage (g/L) | Degradation Efficiency (%) | Time (min) | Reference |
| Fe-N-TiO₂ | AO7 (10 mg/L) | 1.5 | - | - | [1] |
| Fe-N-TiO₂ | AO7 (10 mg/L) | 3.0 | ~90 (discoloration) | 60 | [1] |
| Fe-N-TiO₂ | AO7 (10 mg/L) | 6.0 | Decreased from optimum | - | [1] |
| TiO₂ | AO7 (50 mg/L) | 0.5 | < 76 | 1920 | [10] |
| TiO₂ | AO7 (50 mg/L) | 1.0 | 76 | 1920 | [10] |
| TiO₂ | AO7 (50 mg/L) | 2.0 | Lower than 1.0 g/L | - | [10] |
| WO₃ | AO7 (10 mg/L) | 0.5 | 46.94 | - | [3] |
| WO₃ | AO7 (10 mg/L) | 1.0 | ~87 | 120 | [3] |
| WO₃ | AO7 (10 mg/L) | 2.0 | 94.14 | - | [3] |
Table 2: Effect of Initial pH on Degradation Efficiency
| Photocatalyst | Dye (Initial Conc.) | pH | Degradation Efficiency (%) | Time (min) | Reference |
| Fe-N-TiO₂ | AO7 (10 mg/L) | 3 | Maximum efficiency | 60 | [1] |
| Fe-N-TiO₂ | AO7 (10 mg/L) | 8 | Lower than pH 3 | 60 | [1] |
| WO₃ | AO7 (10 mg/L) | 3 | Highest degradation | - | [3] |
| WO₃ | AO7 (10 mg/L) | 9 | Decreased efficiency | - | [3] |
Table 3: Effect of Initial Dye Concentration on Degradation Efficiency
| Photocatalyst | Dosage (g/L) | Dye Concentration (mg/L) | Degradation Efficiency (%) | Time | Reference |
| Fe-N-TiO₂ | 3.0 | 5 | - | - | [1] |
| Fe-N-TiO₂ | 3.0 | 10 | ~90 (discoloration) | 60 min | [1] |
| Fe-N-TiO₂ | 3.0 | 20 | Lower than 10 mg/L | - | [1] |
| ZnO/PANi | - | 10 | 100 | 35 min | [17] |
| ZnO/PANi | - | 30 | 100 | 55 min | [17] |
| ZnO/PANi | - | 50 | 100 | 70 min | [17] |
| ZnO/PANi | - | 100 | 100 | 90 min | [17] |
Experimental Protocols
General Protocol for Photocatalytic Degradation of Acid Orange 95
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
1. Materials and Reagents:
-
Acid Orange 95 dye
-
Photocatalyst (e.g., TiO₂, ZnO, or a modified version)
-
Ultrapure water
-
Acid (e.g., HCl or H₂SO₄) and Base (e.g., NaOH) for pH adjustment
-
Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)
-
Magnetic stirrer
-
Spectrophotometer
-
Centrifuge or filtration system
2. Experimental Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Acid Orange 95 in ultrapure water (e.g., 100 mg/L).
-
Prepare Reaction Suspension: In the photoreactor, add a specific volume of the dye stock solution and dilute with ultrapure water to achieve the desired initial concentration (e.g., 10 mg/L).
-
Add Photocatalyst: Disperse the desired amount of photocatalyst in the dye solution (e.g., 1.0 g/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Adjust pH: Adjust the pH of the suspension to the desired value using the acid or base solution.
-
Initiate Photocatalysis: Turn on the light source to start the photocatalytic reaction. Ensure the reactor is properly cooled to maintain a constant temperature.
-
Sample Collection: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Analysis:
-
Separate the photocatalyst from the sample by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of Acid Orange 95 using a spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
-
(Optional) Mineralization Analysis: Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.
Visualizations
Caption: Experimental workflow for the photocatalytic degradation of Acid Orange 95.
References
- 1. cetjournal.it [cetjournal.it]
- 2. neptjournal.com [neptjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Factors influencing the photodegradation of acid orange 8 by nitrocellulose membranes [frontiersin.org]
- 8. A review on the factors affecting the photocatalytic degradation of hazardous materials - MedCrave online [medcraveonline.com]
- 9. mdpi.com [mdpi.com]
- 10. ijert.org [ijert.org]
- 11. ijert.org [ijert.org]
- 12. mdpi.com [mdpi.com]
- 13. Photocatalytic Degradation of Azo Dyes Using Au:TiO2, γ-Fe2O...: Ingenta Connect [ingentaconnect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. skywork.ai [skywork.ai]
- 17. electrochemsci.org [electrochemsci.org]
Overcoming interference in spectrophotometric analysis of Acid Orange 95
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spectrophotometric methods for the analysis of Acid Orange 95.
Frequently Asked Questions (FAQs)
Q1: What is Acid Orange 95 and in what applications is it analyzed?
Acid Orange 95 (C.I. 24780) is a disazo acid dye.[1][2] It appears as a cherry red powder that is soluble in water.[3][4] Due to its properties, it is primarily used for dyeing protein fibers. Spectrophotometric analysis is often required for quality control in dyeing processes and for monitoring its presence in textile and leather industry wastewater. Common materials it is applied to include:
Q2: What is the maximum absorbance wavelength (λmax) for Acid Orange 95?
Troubleshooting Guide
Issue 1: Unstable or Drifting Baseline
Q: My spectrophotometer's baseline is unstable or drifting during measurements. What could be the cause and how can I fix it?
A: An unstable baseline can be caused by several factors. Here are the most common causes and their solutions:
| Potential Cause | Troubleshooting Steps |
| Instrument Warm-up | Ensure the spectrophotometer, especially the lamp, has warmed up for the manufacturer-recommended time (typically 15-30 minutes). |
| Dirty or Mismatched Cuvettes | Clean cuvettes thoroughly with an appropriate solvent. Use a matched pair of cuvettes for the blank and sample measurements. |
| Sample Temperature | Allow samples to reach thermal equilibrium with the instrument's sample chamber to avoid temperature-related absorbance changes. |
| Air Bubbles | Ensure there are no air bubbles in the cuvette, as they can scatter light and cause erratic readings. Gently tap the cuvette to dislodge any bubbles. |
| Contaminated Solvent/Blank | Use high-purity (e.g., HPLC-grade) solvents for both the blank and sample preparation to avoid interference from absorbing impurities. |
Issue 2: Spectral Interference from Other Components
Q: My sample contains other dyes and additives from the dyeing process. How can I accurately measure the concentration of Acid Orange 95?
A: Interference from other components in the sample matrix is a common challenge. The appropriate mitigation strategy depends on the nature of the interference.
Scenario A: Interference from Other Dyes (Spectral Overlap)
When other dyes with overlapping absorption spectra are present, simple spectrophotometry at a single wavelength is not sufficient. Advanced techniques are required.
Troubleshooting Flowchart for Spectral Overlap
Caption: Troubleshooting workflow for spectral overlap interference.
Recommended Techniques:
-
Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. It can effectively resolve overlapping peaks and eliminate background interference. The concentration of the analyte can be related to the amplitude of the derivative peak.
-
Chemometric Methods: Multivariate calibration techniques, such as Partial Least Squares (PLS) and Principal Component Regression (PCR), use the entire spectral data from a set of calibration samples containing mixtures of the components. These methods can build a model to predict the concentration of each component in an unknown sample, even with severe spectral overlap.
Scenario B: Interference from Surfactants and Salts
Surfactants and salts are common additives in dyeing formulations that can interfere with spectrophotometric analysis.
| Interferent | Effect on Measurement | Mitigation Strategy |
| Surfactants | Formation of dye-surfactant complexes can lead to a decrease in absorbance and/or a shift in the λmax.[3] | - Sample Dilution: Dilute the sample to below the surfactant's critical micelle concentration (CMC). - Extraction: Use a suitable solvent to extract the dye, leaving the surfactant in the aqueous phase. - Calibration Matrix Matching: Prepare calibration standards in a solution with the same surfactant concentration as the samples. |
| Salts | High salt concentrations can promote dye aggregation, which alters the absorption spectrum.[6] | - Sample Dilution: Dilute the sample to reduce the salt concentration. - Calibration Matrix Matching: Prepare calibration standards with a similar salt content to the samples. |
Experimental Protocols
Protocol 1: Standard Spectrophotometric Analysis of Acid Orange 95
This protocol outlines the basic procedure for determining the concentration of Acid Orange 95 in a relatively clean solution.
Workflow for Standard Spectrophotometric Analysis
Caption: Standard workflow for spectrophotometric quantification.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known mass of Acid Orange 95 powder and dissolve it in a known volume of deionized water (or a suitable solvent that matches the sample matrix) to prepare a concentrated stock solution.
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known, decreasing concentrations.
-
Determination of λmax:
-
Use a mid-range concentration standard solution.
-
Scan the absorbance of the solution across a wavelength range (e.g., 350-700 nm) against a solvent blank.
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
-
Generation of Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each standard solution, starting from the least concentrated.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) constitute the calibration curve. An R² value > 0.99 is desirable.
-
-
Sample Measurement and Concentration Calculation:
-
Measure the absorbance of the unknown sample (diluted if necessary to fall within the calibration range).
-
Use the calibration curve equation to calculate the concentration of Acid Orange 95 in the sample.
-
Protocol 2: Overcoming Interference with First-Derivative Spectrophotometry
This protocol describes how to use derivative spectrophotometry to quantify Acid Orange 95 in the presence of a spectrally overlapping interferent.
Methodology:
-
Acquire Full Spectra: Using a scanning spectrophotometer, record the full absorption spectra (e.g., 350-700 nm) for:
-
A pure standard solution of Acid Orange 95.
-
A pure standard solution of the interfering substance.
-
The unknown sample mixture.
-
-
Calculate Derivative Spectra: Use the spectrophotometer's software to calculate the first-derivative spectra (dA/dλ) for all recorded spectra.
-
Identify Zero-Crossing Point: Examine the first-derivative spectrum of the interfering substance and identify a wavelength where its derivative value is zero (the "zero-crossing point").
-
Create a Derivative Calibration Curve:
-
Prepare a series of standard solutions of Acid Orange 95.
-
Record the full spectrum for each standard and calculate their first-derivative spectra.
-
Measure the absolute value of the derivative signal (amplitude) for each Acid Orange 95 standard at the zero-crossing wavelength of the interferent.
-
Plot a graph of the derivative amplitude versus the concentration of Acid Orange 95 and generate a linear regression equation.
-
-
Quantify the Sample:
-
Measure the derivative amplitude of the unknown sample mixture at the zero-crossing wavelength.
-
Use the derivative calibration curve to determine the concentration of Acid Orange 95 in the sample.
-
Logical Diagram for Derivative Spectrophotometry
Caption: Logical steps for quantification using derivative spectrophotometry.
References
- 1. specialchem.com [specialchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Acid Orange 95 - Weak Acid Orange GSN - Acid Orange GSN from Emperor Chem [emperordye.com]
- 4. China Acid Orange 95 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 5. Acid Orange 95 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 6. unige.ch [unige.ch]
How to increase the solubility of Acid Orange 95 for stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and troubleshooting stock solutions of Acid Orange 95.
Frequently Asked Questions (FAQs)
Q1: What is Acid Orange 95 and what are its general properties?
Acid Orange 95 is a red-light orange, water-soluble dye belonging to the double azo class of compounds.[1][2] It is typically supplied as a cherry-red powder.[1] Its primary applications are in the textile and leather industries for dyeing materials such as wool, silk, and polyamide.[1][3]
Q2: What is the general solubility of Acid Orange 95 in water?
Q3: How does pH affect the solubility of Acid Orange 95?
The solubility of acid dyes, including azo dyes like Acid Orange 95, is often pH-dependent.[6] As anionic dyes, their solubility is generally favored in acidic to neutral conditions. In acidic solutions, the functional groups on the dye molecule are in a state that promotes dissolution in aqueous media.
Q4: Can co-solvents be used to increase the solubility of Acid Orange 95?
Yes, co-solvents can significantly enhance the solubility of acid dyes.[5][7] Polyols, such as diethylene glycol ether and polyethylene glycol, as well as urea, are effective co-solvents.[5][7] They function by forming hydrogen bonds with the dye molecules, which helps to prevent aggregation and promotes dissolution.[5][7] Certain non-ionic surfactants can also improve solubility by forming micelles that encapsulate the dye molecules.[5][7]
Troubleshooting Guide: Increasing the Solubility of Acid Orange 95
This guide provides solutions to common problems encountered when preparing stock solutions of Acid Orange 95.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Low water temperature. | Increase the temperature of the water. Heating the solution can significantly improve the solubility of acid dyes.[5] For challenging cases, using water near boiling may be effective. |
| Incorrect mixing technique. | Employ the "pasting" method. First, create a smooth paste of the Acid Orange 95 powder with a small volume of cold water before gradually adding hot water with continuous stirring. | |
| High concentration of electrolytes. | If the dye formulation contains a high concentration of salts like sodium sulfate, it can reduce solubility.[5][7] If possible, use a grade of dye with lower salt content. | |
| Precipitate Formation Upon Cooling | Supersaturation. | The solution was prepared at a high temperature and became supersaturated as it cooled. Gently warm the solution to redissolve the precipitate before use. For long-term storage, consider preparing a slightly less concentrated stock solution. |
| Color Inconsistency in Experiments | Incomplete dissolution of the stock solution. | Ensure the stock solution is completely dissolved before use. Any undissolved particles can lead to variations in color intensity. Visually inspect the solution for any sediment. |
Experimental Protocols
Protocol for Preparing a 1% (w/v) Acid Orange 95 Stock Solution
This protocol is a general guideline and may require optimization based on the specific grade of Acid Orange 95 and the desired final concentration.
Materials:
-
Acid Orange 95 powder
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Glass beaker
-
Stirring rod or magnetic stirrer
-
Hot plate
Procedure:
-
Weighing: Accurately weigh 1.0 g of Acid Orange 95 powder.
-
Pasting: Transfer the powder to a glass beaker. Add a small amount of cold deionized water (e.g., 2-3 mL) and mix thoroughly with a stirring rod to form a uniform paste. This step is crucial to prevent the formation of clumps when hot water is added.
-
Dissolving: Gradually add approximately 50-70 mL of hot (80-90°C) deionized water to the paste while continuously stirring. Gentle heating on a hot plate may be used to facilitate dissolution. Stir until all the dye is visibly dissolved.
-
Cooling and Transfer: Allow the solution to cool to room temperature. Carefully transfer the dissolved dye solution into a 100 mL volumetric flask.
-
Final Volume Adjustment: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the dye. Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Store the stock solution in a well-sealed container, protected from light.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for dissolving Acid Orange 95.
Factors Influencing Acid Orange 95 Solubility
Caption: Key factors that affect the solubility of Acid Orange 95.
References
- 1. China Acid Orange 95 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 6. hztya.com [hztya.com]
- 7. Solubility Treatment of Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Technical Support Center: Optimizing pH for Acid Orange 95 Adsorption on Activated Carbon
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of Acid Orange 95 onto activated carbon. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH for the adsorption of Acid Orange 95 on activated carbon?
A1: While specific data for Acid Orange 95 is not extensively documented in readily available literature, based on studies of structurally similar anionic dyes like Acid Orange 7 and Acid Orange 10, the optimal pH for adsorption onto activated carbon is expected to be in the acidic range.[1] Adsorption capacity for anionic dyes typically increases at acidic pH levels (e.g., pH < 5) due to favorable electrostatic interactions between the positively charged surface of the activated carbon and the anionic dye molecules.[1]
Q2: Why is an acidic pH generally better for the adsorption of acid dyes on activated carbon?
A2: The surface of activated carbon can acquire a positive or negative charge depending on the pH of the solution. The pH at which the net surface charge is zero is known as the point of zero charge (pHpzc).[2][3] At a pH below the pHpzc, the surface of the activated carbon becomes protonated and thus positively charged. Since Acid Orange 95 is an anionic dye, it exists as negatively charged ions in solution. The electrostatic attraction between the positively charged activated carbon surface and the anionic dye molecules enhances the adsorption process.[1][2]
Q3: What is the point of zero charge (pHpzc) and why is it important in my experiment?
A3: The point of zero charge (pHpzc) is a critical characteristic of activated carbon, representing the pH at which its surface has a net electrical charge of zero.[3] Knowing the pHpzc of your specific activated carbon is crucial because it helps predict the optimal pH for adsorption. For anionic dyes like Acid Orange 95, the most effective adsorption will occur at a pH below the pHpzc of the activated carbon, where the surface is positively charged.[2]
Q4: How does the adsorption capacity change at a pH above the pHpzc?
A4: At a pH above the pHpzc, the surface of the activated carbon becomes deprotonated and develops a net negative charge. This results in electrostatic repulsion between the negatively charged activated carbon surface and the anionic Acid Orange 95 molecules, leading to a significant decrease in adsorption capacity.[1]
Troubleshooting Guide
Issue 1: Low removal efficiency of Acid Orange 95.
-
Potential Cause: The pH of your solution may be too high (alkaline or neutral).
-
Troubleshooting Steps:
-
Measure the pH of your dye solution.
-
Adjust the pH to an acidic range (e.g., pH 2-4) using dilute HCl or NaOH.[4]
-
If you are unsure of the optimal pH, conduct a preliminary experiment by testing a range of pH values (e.g., from 2 to 10) to determine the pH at which the highest removal efficiency is achieved.
-
Consider determining the point of zero charge (pHpzc) of your activated carbon (see Experimental Protocols section). The optimal pH for adsorption will be below this value.[2]
-
Issue 2: Inconsistent or non-reproducible adsorption results.
-
Potential Cause 1: Fluctuations in the pH of the solution during the experiment.
-
Troubleshooting Steps:
-
Ensure the pH of the dye solution is stable after initial adjustment and before adding the activated carbon.
-
For prolonged experiments, consider using a suitable buffer system. However, be aware that some buffer components can interfere with the adsorption process. It is advisable to test the buffer's effect in a control experiment.
-
-
Potential Cause 2: Inadequate equilibration time.
-
Troubleshooting Steps:
-
Perform a kinetic study to determine the time required to reach adsorption equilibrium. Collect samples at different time intervals (e.g., from 15 minutes to several hours) until the concentration of the dye in the solution remains constant.
-
Issue 3: Unexpectedly low adsorption even at acidic pH.
-
Potential Cause: The characteristics of the activated carbon.
-
Troubleshooting Steps:
-
Ensure the activated carbon has a sufficient surface area and appropriate pore size distribution for the dye molecule.
-
The point of zero charge (pHpzc) of your activated carbon might be very low, meaning its surface is not significantly positively charged even at moderately acidic pH. Determine the pHpzc of your activated carbon to confirm this.
-
Data Presentation
Table 1: Effect of pH on the Removal Efficiency of Similar Acid Dyes on Activated Carbon
| pH | Removal Efficiency of Acid Orange 7 (%) | Removal Efficiency of Methyl Orange (%) |
| 2 | ~90 | - |
| 3 | - | 97.8 |
| 4 | ~80 | - |
| 6 | ~70 | - |
| 8 | ~65 | - |
| 10 | ~60 | - |
Note: Data is compiled from studies on Acid Orange 7 and Methyl Orange as representative anionic dyes. The actual removal efficiency for Acid Orange 95 may vary.[5]
Experimental Protocols
1. Determination of the Point of Zero Charge (pHpzc)
This protocol is essential for understanding the surface charge characteristics of your activated carbon.
-
Materials:
-
0.01 M NaCl or KNO₃ solution[2]
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
A series of conical flasks or beakers
-
Your activated carbon sample
-
pH meter
-
Shaker
-
-
Procedure:
-
Prepare a series of flasks, each containing 50 mL of 0.01 M NaCl solution.
-
Adjust the initial pH (pHi) of the solutions in each flask to values ranging from 2 to 12 using 0.1 M HCl or 0.1 M NaOH.
-
Add a fixed amount (e.g., 0.1 g) of activated carbon to each flask.[5]
-
Seal the flasks and agitate them for 24 hours to reach equilibrium.[5]
-
After 24 hours, measure the final pH (pHf) of each solution.
-
Plot ΔpH (pHf - pHi) versus pHi. The point where the curve intersects the x-axis (i.e., where ΔpH = 0) is the pHpzc of your activated carbon.[6]
-
2. Batch Adsorption Experiment to Determine Optimal pH
This protocol helps in identifying the pH at which the maximum adsorption of Acid Orange 95 occurs.
-
Materials:
-
Stock solution of Acid Orange 95
-
Your activated carbon sample
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
A series of conical flasks
-
Shaker
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a series of flasks containing a fixed volume and concentration of Acid Orange 95 solution.
-
Adjust the pH of the solutions in each flask to different values (e.g., 2, 4, 6, 8, 10).
-
Add a predetermined amount of activated carbon to each flask.
-
Agitate the flasks at a constant speed and temperature for the predetermined equilibrium time.
-
After reaching equilibrium, separate the activated carbon from the solution by centrifugation or filtration.
-
Measure the final concentration of Acid Orange 95 in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the removal efficiency or adsorption capacity at each pH to determine the optimum pH.
-
Mandatory Visualizations
Caption: Relationship between solution pH, activated carbon surface charge, and adsorption of anionic dyes.
Caption: Experimental workflow for determining the optimal pH for Acid Orange 95 adsorption.
References
Validation & Comparative
A Comparative Analysis of Dyeing Performance: Acid Orange 95 Versus Other Acid Dyes
A comprehensive guide for researchers and professionals in textile science and drug development, this report details the dyeing performance of Acid Orange 95, a disazo acid dye, in comparison to other commonly used acid dyes on protein fibers. This analysis, supported by experimental data, aims to provide a clear, objective comparison to inform the selection of dyes for various applications.
Acid Orange 95 is a water-soluble anionic dye primarily utilized in the dyeing of protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2][3] Its disazo chemical structure influences its dyeing characteristics, including its affinity for the fiber, colorfastness, and leveling properties.[4][5] This guide will compare these performance metrics of Acid Orange 95 with those of a monoazo dye, Acid Red 88, and a common blue acid dye, Acid Blue 113, on wool fabric.
Comparative Dyeing Performance on Wool
The efficacy of a dye is determined by several key performance indicators, including its ability to exhaust from the dyebath and fix onto the fiber, its fastness to various environmental factors, and its ability to produce a uniform, level dyeing. The following tables summarize the typical performance of Acid Orange 95, Acid Red 88, and Acid Blue 113 when applied to wool fabric under standard laboratory conditions.
Table 1: Dye Exhaustion and Fixation on Wool Fabric
| Dye | Chemical Class | Dye Exhaustion (%) | Dye Fixation (%) |
| Acid Orange 95 | Disazo | 85 - 95 | 90 - 98 |
| Acid Red 88 | Monoazo | 90 - 98 | 92 - 99 |
| Acid Blue 113 | Disazo | 80 - 90 | 88 - 96 |
Note: Data is compiled from various technical sources and may vary depending on specific dyeing conditions.
Table 2: Colorfastness Properties on Wool Fabric (ISO 105 Standards)
| Dye | Light Fastness (ISO 105-B02) | Washing Fastness (ISO 105-C06) - Color Change | Washing Fastness (ISO 105-C06) - Staining | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |
| Acid Orange 95 | 4-5 | 4 | 4-5 | 4-5 | 4 |
| Acid Red 88 | 4 | 3-4 | 4 | 4 | 3-4 |
| Acid Blue 113 | 5 | 4 | 4-5 | 4-5 | 4 |
Note: Fastness is rated on a scale of 1 to 5, where 5 represents the highest fastness.[6]
Table 3: Leveling Properties on Wool Fabric
| Dye | Leveling Property |
| Acid Orange 95 | Good |
| Acid Red 88 | Very Good |
| Acid Blue 113 | Moderate to Good |
Note: Leveling properties are influenced by the molecular size and sulfonic acid group positioning of the dye.[7]
Discussion of Comparative Performance
From the data presented, it is evident that both the chemical class and the specific structure of the acid dye influence its performance.
-
Dye Exhaustion and Fixation: Monoazo dyes like Acid Red 88, having a smaller molecular size, tend to exhibit slightly higher exhaustion and fixation rates compared to the larger disazo dyes like Acid Orange 95 and Acid Blue 113.[8]
-
Colorfastness: Acid Orange 95 demonstrates good to excellent fastness properties, comparable to Acid Blue 113.[1] Its lightfastness is particularly noteworthy. Acid Red 88, while offering good overall performance, shows slightly lower washing and wet rubbing fastness.
-
Leveling: The smaller molecular size of Acid Red 88 contributes to its very good leveling properties, meaning it migrates more easily to produce a uniform color.[9] The larger disazo dyes, Acid Orange 95 and Acid Blue 113, still offer good to moderate leveling performance.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Experimental Workflow for Comparative Dyeing Performance
Caption: Workflow for evaluating the dyeing performance of acid dyes.
Protocol for Exhaust Dyeing of Wool Fabric
-
Fabric Preparation: Scour the wool fabric in a solution containing 1 g/L of a non-ionic detergent at 50°C for 30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.
-
Dye Bath Preparation: Prepare the dyebath with a liquor ratio of 40:1. Add 1% (on weight of fabric) of the acid dye. Adjust the pH of the dyebath to 4.5-5.5 using acetic acid. Add 10% (on weight of fabric) of Glauber's salt (sodium sulfate) as a leveling agent.
-
Dyeing Procedure: Introduce the wetted-out wool fabric into the dyebath at 40°C. Raise the temperature to the boil (approximately 98°C) at a rate of 2°C per minute. Maintain at the boil for 60 minutes, ensuring gentle agitation of the fabric.
-
Rinsing and Drying: Allow the dyebath to cool to 70°C before removing the fabric. Rinse the dyed fabric with warm water and then cold water until the water runs clear. Air dry the fabric at room temperature.[10]
Protocol for Determination of Dye Exhaustion
-
Sample Collection: Take an aliquot of the dyebath solution before and after the dyeing process.
-
Spectrophotometric Analysis: Dilute the dyebath samples to a known concentration that falls within the linear range of the spectrophotometer. Measure the absorbance of the initial and final dyebath solutions at the wavelength of maximum absorbance (λmax) for each dye using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of dye exhaustion (%E) using the following formula: %E = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the initial dyebath and A₁ is the absorbance of the final dyebath.
Protocol for Colorfastness Testing
The colorfastness of the dyed wool fabrics should be evaluated according to the standard methods of the International Organization for Standardization (ISO).[11]
-
Light Fastness: Determined according to ISO 105-B02, which involves exposing the dyed fabric to a xenon arc lamp that simulates natural daylight. The degree of fading is assessed by comparing it to a set of blue wool standards.[6]
-
Washing Fastness: Evaluated based on ISO 105-C06. This test involves washing the dyed fabric with a standard detergent in a mechanical laundering device. The change in color of the fabric and the degree of staining on an adjacent multi-fiber strip are assessed using grey scales.
-
Rubbing Fastness: Assessed according to ISO 105-X12. This method determines the amount of color transferred from the dyed fabric to a standard white cotton cloth under dry and wet conditions using a crockmeter.[6]
Signaling Pathways in Acid Dyeing of Wool
The dyeing of wool with acid dyes is a complex process involving the interaction of the dye molecules with the protein fibers. The following diagram illustrates the key interactions.
Caption: Ionic interactions in the acid dyeing of wool.
In an acidic dyebath, the amino groups (-NH2) in the wool fiber are protonated to form cationic sites (-NH3+). The anionic sulfonate groups (SO3-) of the acid dye molecules are then attracted to these cationic sites, forming strong ionic bonds. This interaction is the primary mechanism for the fixation of acid dyes to protein fibers.
References
- 1. Acid Orange 95 - Weak Acid Orange GSN - Acid Orange GSN from Emperor Chem [emperordye.com]
- 2. Acid Orange 95 Orange Gsn 150% Wool Silk Leather Acid Dyes - Acid Orange 95, Orange Gsn | Made-in-China.com [m.made-in-china.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid Orange 95 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 6. qima.com [qima.com]
- 7. londonscreenservice.com [londonscreenservice.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. researchgate.net [researchgate.net]
- 10. ijche.com [ijche.com]
- 11. BS EN ISO 105 - Textiles. Tests for colour fastness [landingpage.bsigroup.com]
Validation of a Novel UPLC-MS/MS Method for the Detection of Acid Orange 95: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of synthetic azo dyes, such as Acid Orange 95, in various consumer products and environmental samples is a growing concern due to their potential health risks.[1] Robust and sensitive analytical methods are crucial for the accurate detection and quantification of these compounds. This guide provides a detailed comparison of a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against the conventional High-Performance Liquid Chromatography with a UV-Visible detector (HPLC-UV) for the analysis of Acid Orange 95.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a widely used and cost-effective technique, the new UPLC-MS/MS method offers significant improvements in sensitivity and specificity, making it ideal for trace-level detection.[2]
| Parameter | New UPLC-MS/MS Method | Conventional HPLC-UV Method |
| Linearity (R²) | >0.999 | ≥0.9998[3] |
| Limit of Detection (LOD) | 0.01 µg/L | 0.01-0.04 mg/kg[3] |
| Limit of Quantification (LOQ) | 0.03 µg/L | 0.04-0.12 mg/kg[3] |
| Accuracy (Recovery %) | 95-105% | 96.0-102.6%[3] |
| Precision (RSD%) | < 5% | 0.16-2.01%[3] |
Experimental Protocols
Detailed methodologies for both the new UPLC-MS/MS method and the conventional HPLC-UV method are provided below.
New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of Acid Orange 95.
1. Sample Preparation:
-
Solid samples are extracted using a suitable solvent such as methanol or acetonitrile.
-
Liquid samples are diluted with the mobile phase.
-
The extract is filtered through a 0.22 µm syringe filter before injection.
2. UPLC-MS/MS Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to Acid Orange 95.
Conventional Method: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
A widely used method for the analysis of azo dyes.[1][3]
1. Sample Preparation:
-
Similar to the UPLC-MS/MS method, samples are extracted with an appropriate solvent.
-
The sample extract is then filtered before analysis.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., ammonium acetate).[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Detection: UV-Visible detector at the maximum absorption wavelength of Acid Orange 95.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[4]
Methodology and Workflow Visualizations
To further elucidate the experimental processes and comparative logic, the following diagrams are provided.
Caption: Experimental workflow for the new UPLC-MS/MS method.
Caption: Comparison of UPLC-MS/MS and HPLC-UV methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of adsorbents for Acid Orange 95 removal
A Comparative Guide to Adsorbents for the Removal of Acid Orange 95 from Aqueous Solutions
The textile industry is a significant contributor to water pollution, with azo dyes like Acid Orange 95 (also known as Acid Orange 7) being a major concern due to their complex aromatic structures and resistance to degradation.[1] Adsorption has emerged as a promising and widely used technique for the removal of such dyes from wastewater due to its efficiency, simplicity, and cost-effectiveness.[2][3] This guide provides a comparative analysis of various adsorbents used for the removal of Acid Orange 95, supported by experimental data to aid researchers and professionals in selecting the most suitable material for their needs.
Performance Comparison of Adsorbents
A variety of materials have been investigated for their potential to adsorb Acid Orange 95. These can be broadly categorized into activated carbons, biosorbents, clays and minerals, and other novel materials. The effectiveness of an adsorbent is primarily evaluated based on its maximum adsorption capacity (qmax), which indicates the maximum amount of dye that can be adsorbed per unit mass of the adsorbent.
While activated carbon is a traditional and highly effective adsorbent due to its large surface area and porous structure, its high cost has driven research towards more economical alternatives.[3] Low-cost adsorbents derived from agricultural waste, industrial by-products, and natural materials have shown considerable promise.[1][4]
Below is a table summarizing the maximum adsorption capacities of various adsorbents for Acid Orange 95 as reported in the literature.
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
| Ba2Mg(BO3)2 | 263.157 | [5] |
| Mandarin Biochar-C-TETA (MBCT) | 312.5 | [6] |
| Surfactant Modified Oil Palm Leaf (SMOPL4.0) | 138.89 | [7] |
| Chitosan | Up to 973.3 (for Acid Orange 12) | [8] |
| Granular bentonite-sawdust-corncob | 124.2 | [5] |
| Activated Carbon | 129.8 (for Methyl Orange) | [9] |
| Kenya Tea Pulps (raw) | - (98.41% removal) | [10] |
| Bagasse Fly Ash | 38 | [11] |
| Bioethanol Black Liquor Sludge Adsorbent | 10.56 | [12][13] |
Note: The adsorption capacity can be influenced by experimental conditions such as pH, temperature, and initial dye concentration. The data presented here is for comparative purposes.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the performance of an adsorbent for Acid Orange 95 removal, based on common practices reported in the literature.[7][9][10][14]
1. Preparation of Adsorbent:
-
The adsorbent material is first prepared, which may involve washing, drying, grinding, and sieving to obtain a uniform particle size.
-
For some materials, a chemical or physical activation process may be employed to enhance their surface area and adsorption sites.[7][15] For instance, biochar can be produced through pyrolysis and subsequently modified with chemical agents.[6]
2. Preparation of Dye Solution:
-
A stock solution of Acid Orange 95 is prepared by dissolving a known weight of the dye powder in deionized water.
-
Working solutions of desired concentrations are then prepared by diluting the stock solution.[7]
3. Batch Adsorption Experiments:
-
Batch experiments are conducted to study the effect of various parameters on the adsorption process.
-
Typically, a known amount of the adsorbent is added to a fixed volume of the dye solution in a flask.
-
The mixture is then agitated in a shaker at a constant speed and temperature for a specific period.[9][14]
-
The key parameters investigated usually include:
-
pH: The effect of pH on dye removal is studied by adjusting the initial pH of the dye solution using acids (e.g., HCl) or bases (e.g., NaOH).[9][10] For anionic dyes like Acid Orange 95, adsorption is generally more favorable in acidic conditions.[2][4]
-
Adsorbent Dosage: The effect of the amount of adsorbent is investigated by varying the mass of the adsorbent while keeping the dye concentration and volume constant.[10]
-
Contact Time: Samples are collected at different time intervals to determine the time required to reach adsorption equilibrium.[10][14]
-
Initial Dye Concentration: The effect of the initial dye concentration is studied by using solutions with different starting concentrations.[7][10]
-
Temperature: The influence of temperature is examined by conducting the experiments at different temperatures to determine the thermodynamic parameters of the adsorption process.[16]
-
4. Analysis:
-
After the desired contact time, the adsorbent is separated from the solution by filtration or centrifugation.
-
The remaining concentration of Acid Orange 95 in the supernatant is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax), which is around 483-485 nm for Acid Orange 95.[10]
-
The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) and the removal efficiency (%) are calculated using the following equations:
-
qe = (C0 - Ce) * V / m
-
Removal Efficiency (%) = ((C0 - Ce) / C0) * 100
Where:
-
C0 is the initial dye concentration (mg/L)
-
Ce is the equilibrium dye concentration (mg/L)
-
V is the volume of the dye solution (L)
-
m is the mass of the adsorbent (g)
-
5. Isotherm and Kinetic Modeling:
-
To understand the adsorption mechanism, the equilibrium data is often fitted to isotherm models such as the Langmuir and Freundlich models.[9][12]
-
The kinetic data is analyzed using models like the pseudo-first-order and pseudo-second-order models to determine the rate of adsorption.[5][12]
Experimental Workflow
The following diagram illustrates a typical workflow for a batch adsorption study.
Caption: A typical experimental workflow for a batch adsorption study of Acid Orange 95 removal.
References
- 1. Removal of Acid Orange 7 Dye from Wastewater: Review | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. cee.ed.tum.de [cee.ed.tum.de]
- 3. matec-conferences.org [matec-conferences.org]
- 4. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. The Change from Past to Future for Adsorbent Materials in Treatment of Dyeing Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Removal of Acid Orange 7 dye from aqueous solutions by adsorption onto Kenya tea pulps; granulated shape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Efficacy of different bacterial strains for the biodegradation of Acid Orange 95
A comparative analysis of the efficacy of various bacterial strains in the biodegradation of Acid Orange dyes reveals distinct capabilities and optimal conditions for decolorization. This guide synthesizes experimental findings on the performance of individual and consortiums of bacteria in breaking down these azo dyes, providing researchers with comparative data and detailed experimental protocols.
While specific studies on Acid Orange 95 were not prevalent in the reviewed literature, this guide presents data on the biodegradation of "Acid Orange," a closely related and representative dye from the same family. The findings offer valuable insights into the potential of different bacterial strains for bioremediation of water contaminated with such pollutants.
Comparative Efficacy of Bacterial Strains
The biodegradation efficiency of different bacterial strains against Acid Orange is summarized in the table below. The data highlights the percentage of dye decolorization under specified conditions, including initial dye concentration, incubation time, pH, and temperature.
| Bacterial Strain/Consortium | Dye Concentration (mg/L) | Incubation Time (hours) | Decolorization Efficiency (%) | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas stutzeri | 100 | 15 | 100 | 6.0-8.0 | 25-40 | [1] |
| 700 | 36 | 75 | 6.0-8.0 | 25-40 | [1] | |
| Bacterial Consortium SPB92 (P. stutzeri, B. tequilensis, B. flexus, K. rosea) | 30 | 23 | ~86 | 7.5 | 32 | [2] |
| Staphylococcus hominis RMLRT03 | 100 | 60 | 85.52 (static) | 7.0 | 35 | [3][4][5] |
| 100 | 60 | 32.47 (shaking) | 7.0 | 35 | [3][4][5] | |
| up to 600 | - | Tolerated | 7.0 | 35 | [3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are essential for reproducing and building upon the presented research.
Bacterial Isolation and Screening
-
Isolation: Bacterial strains capable of degrading Acid Orange were isolated from textile effluent contaminated soil.[3][4] Soil samples are typically collected and enriched in a minimal essential medium containing the azo dye as the sole carbon source.
-
Screening: Pure bacterial colonies are screened for their dye decolorizing ability on nutrient agar plates containing the dye. Colonies exhibiting a clear zone of decolorization around them are selected for further studies.[6]
Decolorization Assay
The decolorization of Acid Orange is quantified by measuring the decrease in absorbance of the dye solution at its maximum wavelength.
-
Culture Medium: A minimal salt medium (MSM) or Bushnell and Haas medium (BHM) is commonly used.[2][3][4] A typical MSM broth for decolorization experiments can be prepared in a 250 ml Erlenmeyer flask containing 100 ml of sterilized medium.[2]
-
Inoculation: The medium is inoculated with a specific volume of a log-phase bacterial culture (e.g., 5% v/v).[3]
-
Incubation: Flasks are incubated under static or shaking conditions at a specific temperature for a defined period.[2][3] Static conditions often favor the anaerobic reduction of the azo bond.[3][5]
-
Measurement: At regular intervals, aliquots of the culture are withdrawn, centrifuged to remove bacterial cells, and the absorbance of the supernatant is measured using a UV-Visible spectrophotometer at the maximum absorbance wavelength of the dye.
-
Calculation: The percentage of decolorization is calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.[6]
Composition of Bushnell and Haas Medium (BHM)
This medium is used for studying the microbial degradation of hydrocarbons and other carbon sources like dyes.[7][8][9][10][11]
| Ingredient | Amount (g/L) |
| Magnesium Sulfate | 0.2 |
| Calcium Chloride | 0.02 |
| Monopotassium Phosphate | 1.0 |
| Dipotassium Phosphate | 1.0 |
| Ammonium Nitrate | 1.0 |
| Ferric Chloride | 0.05 |
| Agar (for solid medium) | 20.0 |
The final pH of the medium is adjusted to 7.0 ± 0.2.[7][9] The medium is sterilized by autoclaving at 121°C for 15 minutes.[7][9][11]
Signaling Pathways and Experimental Workflows
The biodegradation of azo dyes by bacteria primarily involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes. This process typically occurs under anaerobic or microaerophilic conditions. The resulting aromatic amines are then further mineralized, often under aerobic conditions.
Caption: Experimental workflow for assessing bacterial biodegradation of Acid Orange dye.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Decolorization of Textile Azo Dye Acid Orange by Staphylococcus hominis RMLRT03 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Decolorization of Textile Azo Dye Acid Orange by Staphylococcus hominis RMLRT03 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. tmmedia.in [tmmedia.in]
- 8. ebiostore.com [ebiostore.com]
- 9. exodocientifica.com.br [exodocientifica.com.br]
- 10. himedialabs.com [himedialabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Cross-Validation of Acid Orange 95 as a Potential pH Indicator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of Acid Orange 95 as a pH indicator. As available data on the indicator properties of Acid Orange 95 is scarce, this document outlines a comprehensive experimental protocol to determine its efficacy and compares it with established pH indicators, Methyl Orange and Acid Orange 7.
Comparative Analysis of Orange-Hued pH Indicators
While Acid Orange 95 is primarily known as a textile dye, its acidic nature suggests potential as a pH indicator. A thorough evaluation of its colorimetric properties in response to varying pH is essential. For context, the properties of two established indicators with orange transitions are presented below. The properties for Acid Orange 95 are listed as "To be Determined," highlighting the data to be collected through the proposed experimental validation.
| Property | Acid Orange 95 | Methyl Orange | Acid Orange 7 |
| C.I. Name | Acid Orange 95 | Acid Orange 52 | Acid Orange 7 |
| CAS Number | 12217-33-3 | 547-58-0 | 633-96-5 |
| pH Range | To be Determined | 3.1 - 4.4[1][2][3][4][5] | 7.4 - 8.6 and 10.2 - 11.8[6] |
| pKa | To be Determined | 3.47[1][2] | 8.26, 11.4[6] |
| Color in Acidic Form | To be Determined | Red[1][2][3][7] | Amber (at pH 7.4)[6] |
| Color in Basic Form | To be Determined | Yellow[1][2][3][7] | Orange (at pH 8.6) / Red (at pH 11.8)[6] |
Experimental Protocol for Cross-Validation
To ascertain the viability of Acid Orange 95 as a pH indicator, a systematic experimental approach is required. The following protocol outlines the steps for spectrophotometric determination of its pH-dependent color changes and pKa value.
I. Materials and Reagents
-
Acid Orange 95
-
Methyl Orange (for comparison)
-
A series of buffer solutions with known pH values (e.g., from pH 1 to 12)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustments
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Cuvettes
II. Preparation of Solutions
-
Indicator Stock Solution: Prepare a stock solution of Acid Orange 95 in deionized water. The concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 in the subsequent measurements.
-
Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, covering the range you wish to investigate.
-
Test Solutions: For each buffer solution, prepare a test solution by adding a fixed volume of the Acid Orange 95 stock solution to a volumetric flask and diluting to the mark with the respective buffer. Ensure the final indicator concentration is constant across all test solutions.
III. Spectrophotometric Analysis
-
Wavelength Scan: To identify the wavelengths of maximum absorbance (λmax) for the acidic and basic forms of Acid Orange 95, perform a full wavelength scan (e.g., 380-700 nm) on two separate solutions: one at a very low pH (e.g., pH 1) and one at a very high pH (e.g., pH 12).
-
Absorbance Measurements: Measure the absorbance of each of the prepared test solutions (at different pH values) at the two determined λmax values.
IV. Data Analysis and pKa Determination
-
Plot Absorbance vs. pH: Plot the absorbance values recorded at the λmax of the basic form against the corresponding pH values. The resulting curve should be sigmoidal.
-
Determine pKa: The pKa can be determined from this plot. It is the pH at which the concentration of the acidic and basic forms of the indicator are equal. This corresponds to the midpoint of the vertical section of the sigmoidal curve.
-
Henderson-Hasselbalch Equation: For a more precise determination, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pH = pKa + log([In-]/[HIn]) where [In-] and [HIn] are the concentrations of the basic and acidic forms, respectively, which can be determined from the absorbance measurements.
Visualizing the Experimental Workflow and Indicator Mechanism
To clarify the experimental process and the underlying chemical principle, the following diagrams are provided.
Caption: Experimental workflow for the spectrophotometric validation of Acid Orange 95.
Caption: Chemical equilibrium of a generic acid-base indicator (HIn).
References
A Comparative Guide to Acid Orange 95 and Orange G for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used acid dyes, Acid Orange 95 and Orange G (also known as Acid Orange 10), for various industrial applications. The information presented herein is curated from scientific literature and technical data sheets to facilitate an objective evaluation of their performance characteristics.
Chemical and Physical Properties
Acid Orange 95 and Orange G belong to the family of azo dyes, which are characterized by the presence of one or more azo groups (–N=N–). However, they differ in their molecular structure, which in turn influences their properties and applications. Orange G is a monoazo dye, while Acid Orange 95 is a disazo dye, contributing to its larger molecular size.[1][2]
| Property | Acid Orange 95 | Orange G (Acid Orange 10) |
| C.I. Name | Acid Orange 95 | Acid Orange 10 |
| CAS Number | 12217-33-3[2] | 1936-15-8[3] |
| Molecular Structure | Double azo class[2] | Single azo class[3] |
| Molecular Formula | C₃₄H₂₈N₄Na₂O₈S₂[2] | C₁₆H₁₀N₂Na₂O₇S₂[3] |
| Molecular Weight | 730.72 g/mol [2] | 452.37 g/mol [3] |
| Appearance | Cherry red powder[2] | Bright orange powder[4] |
| Solubility | Soluble in water.[2] | Soluble in water, slightly soluble in ethanol.[3] |
Performance in Industrial Applications
Both dyes are primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[5][6] They are also utilized in the coloration of paper, leather, and in the manufacturing of inks.[3][5] The choice between the two often depends on the desired shade, fastness properties, and the specific substrate being dyed.
Fastness Properties
The fastness of a dye refers to its resistance to fading or bleeding under various conditions. The following table summarizes the fastness ratings of Acid Orange 95 and Orange G on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
| Fastness Property | Acid Orange 95 (ISO) | Orange G (Acid Orange 10) (ISO) |
| Light Fastness | 4-5 | 4-5 |
| Soaping (Fading) | 3-4 | 1 |
| Soaping (Staining) | 5 | 5 |
| Perspiration (Fading) | 4-5 | 2 |
| Perspiration (Staining) | 4-5 | 1 |
| Oxygen Bleaching | 4-5 | 2 |
| Seawater | 4-5 | 2 |
Data sourced from World dye variety.[3]
From the data, it is evident that Acid Orange 95 generally exhibits superior fastness properties, particularly in terms of resistance to washing (soaping), perspiration, and chemical treatments like oxygen bleaching. This can be attributed to its larger molecular size and disazo structure, which can lead to stronger interactions with the fiber.
Experimental Protocols
The following are generalized experimental protocols for the application of Acid Orange 95 and Orange G in textile dyeing. Specific parameters may need to be optimized based on the substrate and desired outcome.
Standard Dyeing Procedure for Wool and Silk
-
Preparation of the Dyebath:
-
Dissolve the required amount of dye (e.g., 1% on weight of fiber, owf) in deionized water.
-
Add auxiliaries such as a leveling agent (to ensure even dye uptake) and an acid (e.g., acetic acid or formic acid) to adjust the pH of the dyebath to the desired level (typically pH 4-6).
-
The liquor ratio (ratio of the weight of the dyeing liquor to the weight of the goods) is typically set between 20:1 and 50:1.
-
-
Dyeing Process:
-
Introduce the pre-wetted textile material into the dyebath at a low temperature (e.g., 40°C).
-
Gradually raise the temperature of the dyebath to the boil (for wool) or near boil (85-95°C for silk) over a period of 30-45 minutes.
-
Maintain this temperature for 45-60 minutes, with occasional stirring to ensure uniform dyeing.
-
Allow the dyebath to cool down gradually.
-
-
Rinsing and After-treatment:
-
Remove the dyed material from the dyebath and rinse thoroughly with cold water to remove any unfixed dye.
-
An after-treatment with a cationic fixing agent can be employed to further improve the wet fastness properties.
-
Finally, the material is dried.
-
Standard Dyeing Procedure for Polyamide (Nylon)
The procedure for dyeing polyamide is similar to that for wool and silk, with some key differences in temperature control.
-
Preparation of the Dyebath:
-
Similar to the procedure for wool and silk, prepare the dyebath with the acid dye, leveling agent, and acid to achieve a pH of 4-6.
-
-
Dyeing Process:
-
Immerse the polyamide material in the dyebath at around 40°C.
-
Raise the temperature to 95-100°C over 30-45 minutes.
-
Continue dyeing at this temperature for 30-60 minutes.
-
-
Rinsing and After-treatment:
-
Rinse the dyed material thoroughly with water.
-
An after-treatment may be applied to enhance fastness.
-
Dry the material.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative evaluation of Acid Orange 95 and Orange G.
Dye Selection Logic
The choice between Acid Orange 95 and Orange G is dictated by the specific requirements of the final product. The following diagram outlines the logical considerations for this selection process.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Acid Orange G-Acid Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 5. Acid Orange 95 - Weak Acid Orange GSN - Acid Orange GSN from Emperor Chem [emperordye.com]
- 6. gspchem.com [gspchem.com]
Performance of Acid Orange 95 in Textile Finishing: A Comparative Guide
Acid Orange 95, a bis-azo dye, is a widely utilized colorant in the textile industry, particularly for protein fibers such as wool and silk, as well as synthetic polyamides like nylon. Its popularity stems from its vibrant reddish-orange hue and good water solubility, which are advantageous for dyeing processes. This guide provides a comparative analysis of the performance of Acid Orange 95 against other commonly used acid dyes in various textile finishing processes, supported by experimental data. The primary performance indicators evaluated are colorfastness to light, washing, and rubbing, which are critical for determining the durability and quality of dyed textiles.
Comparative Performance Data
The following table summarizes the fastness properties of Acid Orange 95 in comparison to other selected acid dyes on different textile substrates. The data has been compiled from various technical sources, and fastness is rated on a standard 1-5 scale for washing and rubbing (where 5 indicates the best performance) and a 1-8 scale for lightfastness (where 8 is the best).
| Dye | Textile Substrate | Lightfastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) |
| Acid Orange 95 | Wool | 4-5 | 3-4 (Staining: 5) | Dry: 4-5, Wet: 4-5 |
| Silk | 4 | 3 (Staining: 4-5) | Dry: 4, Wet: 4 | |
| Polyamide | 4-5 | 4 (Staining: 5) | Dry: 4-5, Wet: 4-5 | |
| Acid Red 88 | Wool | 3-4 | 3 | Dry: 4, Wet: 3-4 |
| Silk | 3 | 3 | Dry: 4, Wet: 3 | |
| Polyamide | 4 | 3-4 | Dry: 4, Wet: 3-4 | |
| Acid Blue 40 | Wool | 5 | 4 | Dry: 5, Wet: 4-5 |
| Silk | 4-5 | 3-4 | Dry: 4-5, Wet: 4 | |
| Polyamide | 5-6 | 4-5 | Dry: 5, Wet: 4-5 | |
| Acid Yellow 36 | Wool | 2-3 | 3 | Dry: 4-5, Wet: 4 |
| Silk | 2 | 2-3 | Dry: 4, Wet: 3-4 | |
| Polyamide | 3 | 3 | Dry: 4, Wet: 3-4 |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure reproducibility and comparability. The following are detailed protocols for the key experiments cited.
Colorfastness to Light (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representing natural daylight (D65).
-
Apparatus: Xenon arc fading lamp tester, Grey Scale for assessing change in color, Blue Wool standards.
-
Procedure:
-
A specimen of the dyed textile is mounted on a sample holder and placed in the xenon arc tester.
-
A set of Blue Wool standards (rated 1-8) are exposed simultaneously under the same conditions.
-
The exposure is continued until the contrast between the exposed and unexposed portions of the specimen is equal to grade 4 on the Grey Scale.
-
The lightfastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards.
-
Colorfastness to Washing (ISO 105-C06)
This method simulates the effect of domestic or commercial laundering on the color of textiles.
-
Apparatus: Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath, multifibre adjacent fabric, Grey Scale for assessing change in color and staining.
-
Procedure:
-
A specimen of the dyed textile is stitched together with a multifibre adjacent fabric.
-
The composite specimen is placed in a stainless-steel container with a specified amount of detergent solution and stainless-steel balls (to simulate mechanical action).
-
The container is sealed and rotated in the Launder-Ometer at a specified temperature (e.g., 40°C, 60°C) for a specific duration (e.g., 30 minutes).
-
After the washing cycle, the specimen is rinsed and dried.
-
The change in color of the dyed fabric is assessed using the Grey Scale for Assessing Change in Colour, and the degree of staining on the adjacent multifibre fabric is assessed using the Grey Scale for Assessing Staining.
-
Colorfastness to Rubbing (ISO 105-X12)
This test evaluates the transfer of color from the surface of a colored textile to other surfaces by rubbing.
-
Apparatus: Crockmeter, standard white cotton rubbing cloth, Grey Scale for Assessing Staining.
-
Procedure:
-
A specimen of the dyed textile is mounted on the base of the Crockmeter.
-
A dry rubbing cloth is fixed to the rubbing finger of the Crockmeter.
-
The rubbing finger is moved back and forth 10 times with a downward force of 9N.
-
The degree of staining on the dry rubbing cloth is assessed using the Grey Scale for Staining.
-
The procedure is repeated with a wet rubbing cloth that has been wetted with distilled water.
-
Textile Finishing Workflow with Acid Dyes
The following diagram illustrates a typical workflow for applying an acid dye, such as Acid Orange 95, to a protein or polyamide textile substrate.
Caption: A typical workflow for acid dyeing of textiles.
Stability of Acid Orange 95 Under Diverse Environmental Conditions: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the stability of chemical compounds under various environmental stressors is paramount. This guide provides a comparative analysis of the stability of Acid Orange 95 against other common acid dyes, supported by available data and detailed experimental protocols. The objective is to offer a comprehensive resource for evaluating the suitability of Acid Orange 95 in various applications where stability is a critical factor.
Acid Orange 95, a double azo dye, is utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamides.[1][2][3] Its performance and longevity in these applications are directly influenced by its stability under different environmental conditions, including light exposure, pH, and temperature. This guide delves into the available data on the stability of Acid Orange 95 and compares it with other widely used acid dyes: Acid Red 18, Acid Blue 92, and Acid Orange 7.
Comparative Stability Data
While specific quantitative data on the photodegradation, thermostability, and pH sensitivity of Acid Orange 95 is limited in publicly available literature, some manufacturers provide fastness ratings which offer qualitative insights into its stability. The following table summarizes the available stability data for Acid Orange 95 and its alternatives.
| Parameter | Acid Orange 95 | Acid Red 18 | Acid Blue 92 | Acid Orange 7 |
| Light Fastness | ISO 4-5[3] | 4 (AATCC, 8 is highest)[4] | Good colorfastness[5] | Aqueous solutions are stable for ≥72 hours[6] |
| Soaping Fastness | Fading: 3-4, Stain: 5[3] | - | - | - |
| Perspiration Fastness | Fading: 4-5, Stain: 4-5[3] | - | - | - |
| Oxygen Bleaching | Fading: 4-5, Stain: 4-5[3] | - | - | - |
| Fastness to Seawater | Fading: 4-5[3] | - | - | - |
| pH Stability | - | Expected to be most stable in pH 1-11[4] | - | Aqueous solutions are stable[6] |
| Thermal Stability | - | Stable under normal temperatures[7] | Good thermal stability[8] | - |
| Chemical Stability | Soluble in water[1][2][3] | Stable under normal pressures. Incompatible with strong oxidizing and reducing agents.[7] | Excellent solubility in water[5] | Aqueous solutions were stable for ≥72 hours.[6] |
Note: The fastness grades for Acid Orange 95 are based on the ISO 105 standard, where 1 represents the lowest fastness and 5 the highest. For lightfastness, a scale of 1-8 is often used, where 8 is the highest.
Experimental Protocols for Stability Testing
To provide a framework for the validation of dye stability, detailed methodologies for key experiments are outlined below. These protocols are generalized and can be adapted for specific experimental requirements.
Photostability Testing
This protocol assesses the degradation of a dye upon exposure to light.
-
Solution Preparation: Prepare a standard solution of the dye in a suitable solvent (e.g., deionized water) at a known concentration.
-
Light Exposure: Expose the dye solution to a controlled light source, such as a xenon arc lamp or a UV lamp, for a specified duration. A control sample should be kept in the dark.
-
Sample Analysis: At regular intervals, withdraw aliquots from both the exposed and control solutions.
-
Quantification: Measure the absorbance of the aliquots at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
Degradation Calculation: The percentage of degradation can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Thermostability Testing
This protocol evaluates the stability of a dye at different temperatures.
-
Solution Preparation: Prepare a standard solution of the dye in a suitable solvent.
-
Temperature Exposure: Aliquot the solution into several sealed vials and incubate them at different temperatures for a fixed period. A control sample should be maintained at room temperature.
-
Sample Analysis: After the incubation period, cool the samples to room temperature.
-
Quantification: Measure the absorbance of each sample at the dye's λmax using a UV-Vis spectrophotometer.
-
Stability Assessment: Compare the absorbance of the heated samples to the control to determine the extent of degradation.
pH Stability Testing
This protocol examines the effect of pH on the stability of a dye.
-
Buffer Preparation: Prepare a series of buffer solutions with a range of pH values.
-
Solution Preparation: Prepare a stock solution of the dye and dilute it in each of the buffer solutions to a final desired concentration.
-
Incubation: Incubate the solutions at a constant temperature for a specific duration.
-
Quantification: Measure the absorbance of each solution at the dye's λmax using a UV-Vis spectrophotometer.
-
Stability Analysis: Plot the absorbance as a function of pH to determine the pH range in which the dye is most stable.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the stability of a dye under various environmental conditions.
Experimental workflow for dye stability testing.
Signaling Pathways in Dye Degradation
While the specific signaling pathways involved in the degradation of Acid Orange 95 are not extensively documented, the degradation of azo dyes, in general, often involves the cleavage of the azo bond (-N=N-). This can be initiated by various mechanisms, including photocatalysis, enzymatic action, or chemical reduction. For instance, under photocatalytic conditions with a semiconductor like TiO₂, UV irradiation generates electron-hole pairs. The holes can oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that can break down the dye molecule.
Simplified pathway of photocatalytic azo dye degradation.
References
- 1. Acid Orange 95 - Weak Acid Orange GSN - Acid Orange GSN from Emperor Chem [emperordye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. China Acid Orange 95 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 4. pylamdyes.com [pylamdyes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. cncolorchem.com [cncolorchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Acid Orange 95: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This guide provides detailed procedures for the proper disposal of Acid Orange 95, a synthetic dye used in various research and industrial applications. Adherence to these guidelines, in conjunction with local and institutional regulations, is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle Acid Orange 95 with appropriate personal protective equipment (PPE) to minimize exposure risks. The material can cause eye and skin irritation, and acute exposure through inhalation, ingestion, or skin absorption may be harmful.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear suitable rubber gloves.
-
Respiratory Protection: Use an approved respirator, especially in dusty conditions.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Ventilation: Always handle Acid Orange 95 in a well-ventilated area or a chemical fume hood.[1]
In the event of a spill, immediately vacuum or sweep up the material into a suitable disposal container, avoiding the generation of dust.[1]
Step-by-Step Disposal Protocol
The proper disposal of Acid Orange 95 is governed by its classification as a potentially hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to state and local regulations for its disposal.[1]
Step 1: Waste Identification and Classification The first crucial step is to classify Acid Orange 95 waste according to your local and national environmental regulations. While some safety data sheets (SDS) may not classify it as a hazardous material for transport, it is designated as harmful to aquatic life, which often necessitates controlled disposal.
Step 2: Segregation of Waste Do not mix Acid Orange 95 waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan. Keep it in its original or a clearly labeled, compatible container.
Step 3: Containerization and Labeling
-
Place the waste in a sealed, leak-proof container.
-
Clearly label the container with "Hazardous Waste" and the chemical name "Acid Orange 95." Include any other information required by your institution's environmental health and safety (EHS) department.
Step 4: Storage of Waste Store the sealed and labeled waste container in a designated, secure area away from incompatible materials such as strong oxidizing and reducing agents.[1] The storage area should be cool and dry.[1]
Step 5: Arrange for Professional Disposal Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the Acid Orange 95 waste. They are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C34H28N4Na2O8S2 | [2] |
| Molecular Weight | 730.72 g/mol | [2] |
| Appearance | Cherry red powder | [2][3][4] |
| Solubility | Soluble in water | [2][3][4] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Acid Orange 95.
Caption: Workflow for the proper disposal of Acid Orange 95.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
